Droxinostat
Description
a c-FLIP inhibitor; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(14)13-15/h4-5,7,15H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXDAWGLCZYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340899 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99873-43-5 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Droxinostat's Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the management of hepatocellular carcinoma (HCC). This technical guide delineates the core mechanism of action of this compound in HCC, focusing on its molecular targets, downstream signaling effects, and the subsequent induction of apoptosis. This document provides a comprehensive overview of the quantitative data from key experimental findings, detailed methodologies for reproducing these studies, and visual representations of the critical pathways and workflows involved.
Introduction
Hepatocellular carcinoma remains a significant global health challenge with limited effective therapeutic options for advanced stages of the disease.[1][2] Epigenetic modifications, particularly histone acetylation, are increasingly recognized as crucial drivers of HCC pathogenesis.[3] Histone deacetylase (HDAC) enzymes are often dysregulated in cancer, leading to the repression of tumor suppressor genes.[3][4] this compound is a selective HDAC inhibitor that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer types, including HCC.[1][2][3] This guide provides an in-depth analysis of its mechanism of action in HCC cells.
Core Mechanism of Action: HDAC3 Inhibition and Histone Hyperacetylation
This compound's primary mechanism of action in hepatocellular carcinoma involves the specific inhibition of Histone Deacetylase 3 (HDAC3).[1] This inhibition leads to an accumulation of acetyl groups on histone proteins, particularly histones H3 and H4, a state known as histone hyperacetylation.[1] This epigenetic modification alters chromatin structure, making it more accessible for transcription factors to bind and activate the expression of genes that regulate critical cellular processes such as cell cycle arrest and apoptosis.[1][3]
Signaling Pathways Modulated by this compound in HCC
The downstream effects of this compound-induced histone hyperacetylation converge on the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is complemented by the downregulation of anti-apoptotic proteins, creating a cellular environment that strongly favors programmed cell death.
Activation of the Mitochondrial Apoptotic Pathway
This compound treatment in HCC cells leads to a significant upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53.[2] Concurrently, the expression of the anti-apoptotic protein Bcl-2 is downregulated.[2] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing apoptosis.[1][2]
Downregulation of FLICE-like Inhibitory Protein (FLIP)
In addition to modulating the mitochondrial pathway, this compound also suppresses the expression of FLICE-like inhibitory protein (FLIP), a potent anti-apoptotic protein that inhibits the activation of caspase-8.[1][2] By downregulating FLIP, this compound further sensitizes HCC cells to apoptotic signals.
Quantitative Data Summary
The anti-cancer effects of this compound in HCC have been quantified in several studies, primarily using the SMMC-7721 and HepG2 human hepatocellular carcinoma cell lines.
Table 1: Inhibition of Cell Proliferation by this compound in HCC Cell Lines
| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Outcome | Reference |
| SMMC-7721 | MTT Assay | Up to 120 hours | 0, 10, 20, 40, 80 | Dose- and time-dependent decrease in cell viability | [1] |
| HepG2 | MTT Assay | Up to 120 hours | 0, 10, 20, 40, 80 | Dose- and time-dependent decrease in cell viability | [1] |
Table 2: Induction of Apoptosis by this compound in HCC Cell Lines
| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Outcome | Reference |
| SMMC-7721 | Flow Cytometry (Annexin V/PI) | 48 hours | 0, 10, 20, 40, 80 | Dose-dependent increase in apoptosis | [1] |
| HepG2 | Flow Cytometry (Annexin V/PI) | 48 hours | 0, 10, 20, 40, 80 | Dose-dependent increase in apoptosis | [1] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Culture
The human HCC cell lines SMMC-7721 and HepG2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Seed SMMC-7721 (4 x 10³ cells/well) or HepG2 (3 x 10³ cells/well) in 96-well plates and incubate overnight.[1]
-
Treat cells with varying concentrations of this compound (0, 10, 20, 40, 80 µM) for the desired time points (24, 48, 72, 96, 120 hours).[1]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Flow Cytometry for Apoptosis Analysis
This technique quantifies the percentage of cells undergoing apoptosis.
Protocol Steps:
-
Seed SMMC-7721 (4 x 10⁵ cells/well) or HepG2 (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[1]
-
Treat cells with this compound (0, 10, 20, 40, 80 µM) for 48 hours.[1]
-
Harvest the cells, wash with PBS, and resuspend in 100 µL of Annexin V binding buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide and incubate for 15 minutes in the dark.[1]
-
Add 400 µL of Annexin V binding buffer and analyze the cells using a flow cytometer.[1]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
Protocol Steps:
-
Lyse this compound-treated and control HCC cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HDAC3, acetylated-H3, acetylated-H4, p53, Bax, Bcl-2, FLIP, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound exhibits significant anti-tumor activity in hepatocellular carcinoma by acting as a potent HDAC3 inhibitor. Its mechanism of action is centered on inducing histone hyperacetylation, which in turn modulates the expression of key regulatory proteins. This leads to the activation of the mitochondrial apoptotic pathway and the downregulation of anti-apoptotic factors, ultimately resulting in the programmed cell death of HCC cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel epigenetic therapies for hepatocellular carcinoma.
References
- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Droxinostat: A Technical Whitepaper on its Selective HDAC Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxinostat (NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile, primarily targeting HDACs 3, 6, and 8. This document provides an in-depth technical guide on the biochemical and cellular profile of this compound. It summarizes its inhibitory activity, elucidates its mechanism of action in cancer cells, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of its signaling pathways and common experimental workflows to support further research and development efforts.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a selective HDAC inhibitor with promising anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development. This whitepaper aims to consolidate the current technical knowledge on this compound to facilitate its application in a research and drug development setting.
Biochemical Profile and Selectivity
This compound exhibits a selective inhibition profile against specific HDAC isoforms. Quantitative data on its inhibitory activity are summarized in the tables below.
Inhibitory Activity Against HDAC Isoforms
The inhibitory potency of this compound against a panel of HDAC isoforms has been determined primarily through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. Information regarding the inhibitor constant (Ki) is not widely available in the public domain.
Table 1: this compound IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (μM) | Assay Conditions |
| HDAC1 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC2 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC3 | 16.9 | Cell-free enzymatic assay.[2][4] |
| HDAC4 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC5 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC6 | 2.47 | Cell-free enzymatic assay.[2][4] |
| HDAC7 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC8 | 1.46 | Cell-free enzymatic assay.[2][4] |
| HDAC9 | >20 | Cell-free enzymatic assay.[1][2][3] |
| HDAC10 | >20 | Cell-free enzymatic assay.[1][2][3] |
Note: The IC50 values indicate that this compound is most potent against HDAC8 and HDAC6, with moderate activity against HDAC3, and is largely inactive against other HDAC isoforms at concentrations up to 20 μM.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that culminates in the induction of apoptosis and inhibition of cell proliferation. A key aspect of its activity is the suppression of HDAC3 expression, leading to increased acetylation of histones H3 and H4.[5][6] This alteration in histone acetylation status is believed to be a primary trigger for its downstream effects.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis through the activation of the mitochondrial pathway and the downregulation of the anti-apoptotic protein FLICE-inhibitory protein (FLIP).[5][6] The proposed signaling cascade is depicted in the following diagram:
Preclinical Studies
This compound has been evaluated in a range of preclinical studies, demonstrating its efficacy in various cancer cell lines. A summary of its effects is provided in Table 2.
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects |
| HepG2, SMMC-7721 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation, induction of apoptosis, suppression of HDAC3, increased histone H3/H4 acetylation, downregulation of FLIP.[5][6] |
| HT-29 | Colon Cancer | Inhibition of cell growth and colony-forming ability, induction of apoptosis and ROS production.[7] |
| PPC-1, PC-3, DU-145 | Prostate Cancer | Sensitization to apoptosis.[8] |
| T47D | Breast Cancer | Sensitization to apoptosis.[8] |
| OVCAR-3 | Ovarian Cancer | Sensitization to apoptosis.[8] |
| U937 | Leukemia | Increased histone H3 and H4 acetylation. |
| MCF-7 | Breast Cancer | Sensitization to apoptosis by decreasing c-FLIPL and c-FLIPS expression.[3] |
In Vivo Studies
While in vitro data is abundant, detailed in vivo studies on this compound are less prevalent in publicly accessible literature. Some studies suggest its potential for in vivo research, such as in mouse xenograft models, but comprehensive reports on its efficacy, pharmacokinetics, and tolerability in animal models are limited.[5]
Clinical Trials
As of the date of this document, a thorough search of clinical trial registries has not identified any registered clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
HDAC Inhibition Assay (General Protocol)
This protocol outlines a general procedure for measuring HDAC inhibition using a fluorogenic substrate.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the HDAC enzyme (e.g., recombinant human HDAC3, 6, or 8) in assay buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare a developer solution (e.g., containing Trichostatin A and a trypsin-like protease) in assay buffer.
-
-
Assay Procedure :
-
Add 25 µL of the this compound serial dilutions to the wells of a 96-well microplate.
-
Add 50 µL of the diluted HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 25 µL of the HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
-
Data Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the effect of this compound on cancer cell viability.
-
Cell Seeding :
-
Harvest cancer cells (e.g., HepG2) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment :
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubate the plate for 24-72 hours at 37°C.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blotting for HDAC3 and Acetyl-Histone H3/H4
This protocol details the procedure for analyzing protein expression levels by Western blotting.
-
Cell Lysis and Protein Quantification :
-
Seed cells (e.g., SMMC-7721) in a 6-well plate and treat with this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC3, acetyl-Histone H3, acetyl-Histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
-
Cell Treatment and Harvesting :
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Combine the cells and wash them twice with ice-cold PBS.
-
-
Staining :
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis :
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation :
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a selective HDAC inhibitor with a well-defined in vitro profile, demonstrating potent activity against HDACs 3, 6, and 8. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and downregulation of FLIP, downstream of HDAC3 suppression and histone hyperacetylation. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. While its preclinical in vitro activity is promising, further in vivo studies and eventually, well-designed clinical trials will be necessary to establish its clinical utility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 99873-43-5 | HDAC | MOLNOVA [molnova.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Technical Guide to the Droxinostat-Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat, a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a promising anti-cancer agent. Its therapeutic potential is primarily attributed to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. Histone deacetylases are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open chromatin state, altering the expression of genes involved in key cellular processes such as cell cycle progression and apoptosis. This guide provides an in-depth examination of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects.
Core Mechanism: HDAC Inhibition and Epigenetic Modification
This compound functions as a selective inhibitor of Class I and II HDACs, with notable activity against HDAC3, HDAC6, and HDAC8.[1] In hepatocellular carcinoma (HCC) and colon cancer cells, treatment with this compound leads to the suppression of HDAC3 expression.[1][2] This inhibition results in the hyperacetylation of histones H3 and H4, key epigenetic marks associated with transcriptional activation.[2][3] The altered epigenetic landscape allows for the expression of tumor suppressor genes and pro-apoptotic factors, setting the stage for the initiation of apoptosis.
The Dual Induction of Apoptotic Pathways
This compound triggers apoptosis through a coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism ensures a robust and efficient elimination of cancer cells.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for this compound-induced apoptosis, primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2]
-
Upregulation of p53 and Pro-Apoptotic Bcl-2 Proteins: this compound treatment leads to a dose-dependent increase in the mRNA and protein levels of the tumor suppressor p53.[2] Activated p53, in turn, transcriptionally upregulates pro-apoptotic Bcl-2 family members like Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).[2][4]
-
Altering the Bax/Bcl-2 Ratio: Concurrently, this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[1][2] The consequent increase in the Bax/Bcl-2 ratio is a critical event that disrupts the balance between pro- and anti-apoptotic signals at the mitochondrial outer membrane.[2][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[1]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates initiator Caspase-9, which then cleaves and activates the executioner Caspase-3. Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[2]
The Extrinsic (Death Receptor) Pathway
This compound also sensitizes cancer cells to the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.
-
Downregulation of FLIP: A key molecular event in this process is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein) by this compound.[2][3] c-FLIP is a crucial inhibitor of the death-inducing signaling complex (DISC) and an inhibitor of Caspase-8 activation.[1]
-
Caspase-8 Activation: By reducing c-FLIP levels, this compound facilitates the activation of initiator Caspase-8 within the DISC.[1][2]
-
Crosstalk with the Intrinsic Pathway: Activated Caspase-8 can directly cleave and activate Caspase-3.[6] Additionally, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thereby amplifying the apoptotic signal by linking the extrinsic and intrinsic pathways.[2]
The Role of Reactive Oxygen Species (ROS)
Several studies have highlighted the role of oxidative stress in this compound's mechanism of action. Treatment with this compound significantly increases the intracellular accumulation of reactive oxygen species (ROS) in cancer cells.[1][4] This elevation in ROS can act as an upstream signal, contributing to both mitochondrial dysfunction and the activation of apoptotic signaling cascades.[1][7] The antioxidant γ-tocotrienol (GT3) has been shown to significantly decrease this compound-induced ROS production and subsequent apoptosis, confirming that oxidative stress is a key mediator of its cell-killing effects.[1]
Data Presentation: Quantitative Effects of this compound
The pro-apoptotic efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | HDAC3 | Acetyl-H3/H4 | p53 | Bax | Bcl-2 | Bax/Bcl-2 Ratio | c-FLIP | Cleaved Caspase-3 | Cleaved PARP | Source |
| HepG2 (HCC) | 20-40 µM, 48h | ↓ | ↑ | ↑ | ↑ (mRNA) | ↓ | ↑ | ↓ | ↑ | ↑ | [2] |
| SMMC-7721 (HCC) | 20-40 µM, 48h | ↓ | ↑ | ↑ | ↑ (mRNA) | ↓ | ↑ | ↓ | ↑ | - | [2] |
| HT-29 (Colon) | 21 µM, 24h | ↓ | ↑ | - | ↑ | ↓ | ↑ | ↓ | ↑ | - | [1][4] |
Arrow indicates upregulation (↑) or downregulation (↓). "-" indicates data not reported.
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines
| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Cells (%) (Annexin V+) | Control Apoptosis (%) | Source |
| HepG2 | 20 | 48 | ~15% | <5% | [2] |
| 40 | 48 | ~25% | <5% | [2] | |
| SMMC-7721 | 20 | 48 | ~18% | <5% | [2] |
| 40 | 48 | ~30% | <5% | [2] | |
| HT-29 | 21 | 12 | 21.24% | <5% | [4] |
| 21 | 24 | 32.75% | <5% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to elucidate the this compound-induced apoptosis pathway.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., HDAC3, Acetyl-H4, p53, Bax, Bcl-2, c-FLIP, Caspase-3, PARP, β-actin).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[2][3]
Flow Cytometry for Apoptosis Quantification
-
Cell Staining: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected and washed with cold PBS.
-
Annexin V and PI Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).
-
Analysis: The mixture is incubated for 15 minutes in the dark at room temperature. Stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic.[2][4]
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[2]
Intracellular ROS Detection
-
Cell Treatment and Staining: Cells are treated with this compound. Towards the end of the treatment period, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), typically at 10 µM for 30 minutes.
-
Analysis: After staining, cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[1]
Visualizations: Signaling Pathways and Workflows
Caption: this compound-Induced Apoptosis Signaling Pathways.
Caption: Workflow for Analyzing this compound's Pro-Apoptotic Effects.
Conclusion
This compound induces apoptosis in cancer cells through a robust, multi-pronged approach. By inhibiting HDAC3, it triggers epigenetic modifications that favor the expression of pro-apoptotic genes. This leads to the simultaneous activation of the intrinsic mitochondrial pathway, driven by an increased Bax/Bcl-2 ratio, and the extrinsic death receptor pathway, facilitated by the downregulation of the Caspase-8 inhibitor c-FLIP. Furthermore, the induction of oxidative stress serves as a critical upstream event that amplifies these death signals. This comprehensive mechanism, targeting multiple nodes within the apoptosis network, underscores the potential of this compound as a valuable therapeutic strategy in the treatment of cancers such as hepatocellular and colon carcinoma.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]
- 7. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
Droxinostat's Impact on Histone H3 and H4 Acetylation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Droxinostat, a selective histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in oncology. Its mechanism of action is intrinsically linked to the epigenetic regulation of gene expression, primarily through the modulation of histone acetylation. This technical guide provides a comprehensive overview of the effects of this compound on the acetylation status of histone H3 and H4. By inhibiting class I HDACs, particularly HDAC3, this compound induces hyperacetylation of these core histones, leading to chromatin relaxation, altered gene expression, and ultimately, the induction of apoptosis in cancer cells. This document details the quantitative effects of this compound on histone acetylation, outlines the experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism: this compound as a Selective HDAC Inhibitor
This compound selectively inhibits the activity of specific histone deacetylase enzymes. Its primary target is HDAC3, with significant activity also observed against HDAC6 and HDAC8.[1][2][3][4] In contrast, it shows minimal to no inhibitory activity against other class I and class II HDACs, such as HDAC1, HDAC2, HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10.[1][3] This selectivity is crucial for its therapeutic window and specific downstream effects.
By inhibiting HDAC3, this compound disrupts the removal of acetyl groups from the lysine (B10760008) residues on the N-terminal tails of histones H3 and H4. This enzymatic blockade leads to an accumulation of acetylated histones, a state known as hyperacetylation. Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. Consequently, the chromatin structure becomes more relaxed and accessible to transcription factors, leading to the altered expression of genes involved in critical cellular processes such as cell cycle arrest and apoptosis.[5][6]
Quantitative Analysis of this compound-Induced Histone Acetylation
The administration of this compound to cancer cell lines results in a significant and dose-dependent increase in the global acetylation levels of both histone H3 (Ac-H3) and histone H4 (Ac-H4). This effect has been consistently observed across various cancer types, including hepatocellular carcinoma and colon cancer.[5][7]
The following tables summarize the observed dose-dependent effects of this compound on the relative expression of acetylated H3 and H4 after a 48-hour treatment period, as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells.
Table 1: Effect of this compound on Acetyl-Histone H3 Levels in HepG2 Cells [5][8]
| This compound Concentration (µM) | Mean Relative Ac-H3 Expression (Fold Change) | Standard Error |
| 0 | 1.00 | - |
| 10 | Increased | Not Specified |
| 20 | Significantly Increased | Not Specified |
| 40 | Markedly Increased | Not Specified |
Table 2: Effect of this compound on Acetyl-Histone H4 Levels in HepG2 Cells [5][8]
| This compound Concentration (µM) | Mean Relative Ac-H4 Expression (Fold Change) | Standard Error |
| 0 | 1.00 | - |
| 10 | Increased | Not Specified |
| 20 | Significantly Increased | Not Specified |
| 40 | Markedly Increased | Not Specified |
Table 3: Effect of this compound on Acetyl-Histone H3 Levels in SMMC-7721 Cells [5][8]
| This compound Concentration (µM) | Mean Relative Ac-H3 Expression (Fold Change) | Standard Error |
| 0 | 1.00 | - |
| 10 | Increased | Not Specified |
| 20 | Significantly Increased | Not Specified |
| 40 | Markedly Increased | Not Specified |
Table 4: Effect of this compound on Acetyl-Histone H4 Levels in SMMC-7721 Cells [5][8]
| This compound Concentration (µM) | Mean Relative Ac-H4 Expression (Fold Change) | Standard Error |
| 0 | 1.00 | - |
| 10 | Increased | Not Specified |
| 20 | Significantly Increased | Not Specified |
| 40 | Markedly Increased | Not Specified |
Note: The quantitative data in the tables are based on graphical representations and descriptions from the cited literature, as raw numerical data was not available. The terms "Increased," "Significantly Increased," and "Markedly Increased" reflect the qualitative descriptions from the source.
Signaling Pathways Modulated by this compound
The primary signaling pathway initiated by this compound involves the inhibition of HDAC3, leading to histone hyperacetylation and subsequent induction of apoptosis. This process is mediated through the mitochondrial apoptotic pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the impact of this compound on histone acetylation.
Cell Culture and this compound Treatment
Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5] Cells are seeded at a specified density and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO) for a designated period, typically 48 hours, to assess the dose-dependent effects on histone acetylation.[5][8]
Western Blot Analysis of Histone Acetylation
Western blotting is the primary technique to qualitatively and quantitatively measure changes in global histone H3 and H4 acetylation.
Protocol Details:
-
Histone Extraction: Following treatment with this compound, cells are harvested, and histones are extracted using an acid extraction method. This typically involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins with an acidic solution (e.g., 0.2 N HCl).[2]
-
Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.
-
SDS-PAGE: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), typically using a 15% acrylamide (B121943) gel to resolve the low molecular weight histone proteins.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). A primary antibody against a total histone (e.g., total H3) or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system. The band intensities are quantified using densitometry software.
Table 5: Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| Acetyl-Histone H3 | Rabbit | Millipore | 06-599 |
| Acetyl-Histone H4 | Rabbit | Millipore | 06-866 |
| Total Histone H3 | Rabbit | Cell Signaling Technology | 9715 |
| β-Actin | Mouse | Sigma-Aldrich | A5441 |
Future Directions and Conclusion
The selective inhibition of HDAC3 by this compound and the subsequent hyperacetylation of histones H3 and H4 represent a key mechanism underlying its anticancer activity. While current research has robustly demonstrated the dose-dependent increase in global H3 and H4 acetylation, further investigation is warranted to elucidate the specific lysine residues that are targeted. Advanced proteomic techniques, such as mass spectrometry, will be instrumental in mapping the precise acetylation patterns induced by this compound. A deeper understanding of these specific epigenetic modifications will provide more refined insights into the downstream gene regulatory networks affected by this promising therapeutic agent and may lead to the identification of novel biomarkers for predicting treatment response. The continued exploration of this compound's effects on the epigenome will undoubtedly pave the way for its optimized clinical application in the treatment of various malignancies.
References
- 1. exchemistry.com [exchemistry.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Droxinostat-Mediated c-FLIP Downregulation: A Technical Guide to a Pro-Apoptotic Strategy in Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Droxinostat, a histone deacetylase inhibitor (HDACi), with a specific focus on its role in downregulating the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein) in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.
Executive Summary
This compound has emerged as a promising anti-cancer agent that induces apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) and colon cancer.[1][2] A key mechanism underlying its pro-apoptotic activity is the downregulation of c-FLIP, a critical inhibitor of the extrinsic apoptosis pathway.[1][3] By suppressing c-FLIP, this compound sensitizes cancer cells to apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand). This guide summarizes the quantitative effects of this compound on cancer cell viability and apoptosis, details the experimental protocols to assess these effects, and provides visual representations of the involved signaling pathways and experimental workflows.
Quantitative Effects of this compound on Cancer Cells
This compound exhibits a dose-dependent inhibitory effect on the proliferation of cancer cells and induction of apoptosis. The following tables summarize the key quantitative data from studies on hepatocellular carcinoma and colon cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| HT-29 | Colon Cancer | ~21 µM | [2] |
| HCT-116 | Colon Cancer | Not specified, but growth inhibition observed | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but proliferation inhibited at concentrations ≥ 20 µM | [3] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, but proliferation inhibited at concentrations ≥ 20 µM | [3] |
Table 2: this compound-Induced Apoptosis in HT-29 Colon Cancer Cells
| This compound Concentration | Treatment Time | % of Apoptotic Cells (Early + Late) | Reference |
| 21 µM | 12 hours | 21.24% | [2][4] |
| 21 µM | 24 hours | 32.75% | [2][4] |
Table 3: Dose-Dependent Induction of Apoptosis by this compound in Hepatocellular Carcinoma Cells (48-hour treatment)
| Cell Line | This compound Concentration | % of Apoptotic Cells | Reference |
| HepG2 | 0 µM (Control) | ~5% | [3] |
| 20 µM | ~15% | [3] | |
| 40 µM | ~25% | [3] | |
| 80 µM | ~35% | [3] | |
| SMMC-7721 | 0 µM (Control) | ~5% | [3] |
| 20 µM | ~18% | [3] | |
| 40 µM | ~28% | [3] | |
| 80 µM | ~40% | [3] |
Table 4: Effect of this compound on Apoptosis-Related Gene Expression in HT-29 Colon Cancer Cells (24-hour treatment)
| Gene | Function | Effect of 21 µM this compound | Reference |
| c-FLIP | Anti-apoptotic | Decreased expression | [2] |
| Bcl-2 | Anti-apoptotic | Decreased expression | [2][4] |
| Bcl-xl | Anti-apoptotic | Decreased expression | [2][4] |
| BAK | Pro-apoptotic | Increased expression | [2][4] |
| BAX | Pro-apoptotic | Increased expression | [2][4] |
| Puma | Pro-apoptotic | Increased expression | [2][4] |
Core Signaling Pathway: this compound-Mediated FLIP Downregulation and Apoptosis Induction
This compound, as a histone deacetylase inhibitor, modulates the expression of various genes, including the key anti-apoptotic protein c-FLIP.[1][2] c-FLIP exists in long (c-FLIPL) and short (c-FLIPS) isoforms and functions by inhibiting the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).[5] The downregulation of c-FLIP by this compound allows for the proper assembly of the DISC and subsequent activation of the caspase cascade, leading to apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on c-FLIP downregulation and apoptosis.
Western Blot Analysis for c-FLIP Protein Levels
This protocol details the detection and quantification of c-FLIP protein expression in cancer cells following this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, SMMC-7721, HT-29) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[7]
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-FLIP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western blot protocol.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis: Use quadrant analysis to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Colorimetric Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and -9.
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with this compound as previously described.
-
Cell Lysis: Resuspend cell pellets in chilled cell lysis buffer and incubate on ice.[11]
-
Collect Supernatant: Centrifuge the lysates and collect the supernatant containing the cytosolic extract.[11]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Setup: Add 50-200 µg of protein to a 96-well plate.
-
Reaction Buffer: Add 2X Reaction Buffer containing DTT to each well.[11]
-
Substrate Addition: Add the appropriate colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).[1][12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[5]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase activity compared to the untreated control after subtracting the background reading.
RT-qPCR for c-FLIP mRNA Quantification
This protocol is for quantifying the relative expression levels of c-FLIP mRNA in response to this compound treatment.
Protocol Steps:
-
Cell Culture and Treatment: Culture and treat cells with this compound.
-
RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for c-FLIP, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in c-FLIP mRNA expression in this compound-treated samples compared to untreated controls.[13]
Conclusion
This compound effectively induces apoptosis in cancer cells through a mechanism that involves the downregulation of the anti-apoptotic protein c-FLIP. This sensitizes cancer cells to death receptor-mediated apoptosis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of c-FLIP in cancer cell survival. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. Western blot analysis [bio-protocol.org]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gene-quantification.de [gene-quantification.de]
Droxinostat CAS number 99873-43-5 research
An In-depth Technical Guide to Droxinostat (CAS No. 99873-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile. Primarily targeting HDACs 3, 6, and 8, it has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its mechanism of action involves the induction of histone acetylation, downregulation of key anti-apoptotic proteins like c-FLIP, and activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides a comprehensive overview of the research on this compound, summarizing its inhibitory activity, detailing key experimental protocols, and visualizing its molecular signaling pathways.
Core Properties and Mechanism of Action
This compound, with the chemical formula C₁₁H₁₄ClNO₃, is a selective inhibitor of histone deacetylases, enzymes that play a crucial role in chromatin remodeling and the transcriptional regulation of genes.[1][2] Unlike pan-HDAC inhibitors, this compound exhibits selectivity for specific Class I and IIb HDAC isoforms.[2]
The primary mechanism of this compound involves the inhibition of HDAC3, HDAC6, and HDAC8.[1][2][3][4][5] This inhibition leads to an accumulation of acetylated histones (specifically H3 and H4), which alters chromatin structure and modulates the expression of genes involved in cell cycle regulation and apoptosis.[1][6] A key molecular consequence of this compound treatment is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein), a critical inhibitor of the extrinsic apoptosis pathway.[3][6][7] By reducing c-FLIP levels, this compound sensitizes cancer cells to apoptosis induced by death receptor ligands such as FAS and TRAIL.[3][7] Furthermore, research indicates that this compound activates the intrinsic mitochondrial apoptotic pathway and induces cellular apoptosis through the generation of reactive oxygen species (ROS).[6][8]
Quantitative Data: Inhibitory Activity
The inhibitory concentration (IC50) values of this compound against various human HDAC isoforms have been determined through in vitro enzymatic assays. The compound shows the highest potency against HDAC8 and HDAC6.
| Target | IC50 Value (µM) | Selectivity Notes | References |
| HDAC8 | 1.46 | - | [1][2][3][4][9] |
| HDAC6 | 2.47 | - | [1][2][3][4][9] |
| HDAC3 | 16.9 | >8-fold selective for HDAC6/8 over HDAC3 | [1][2][3][4][9] |
| HDAC1, 2, 4, 5, 7, 9, 10 | >20 | No significant inhibition observed | [1][3][5][9] |
Signaling Pathways and Cellular Effects
This compound's anticancer effects are mediated through several interconnected signaling pathways, primarily converging on the induction of apoptosis.
This compound's primary pro-apoptotic mechanism involves sensitizing cells to death receptor-mediated apoptosis by downregulating the inhibitor c-FLIP.[6][7][8] This allows for the activation of caspase-8, which can directly trigger the executioner caspases or cleave Bid to tBid, thereby activating the mitochondrial pathway.
Preclinical In Vitro & In Vivo Research
This compound has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and colony formation inhibition effects.
In Vitro Studies
Studies have shown that this compound effectively inhibits the growth of hepatocellular carcinoma (HCC), colon cancer, prostate cancer, and breast cancer cell lines.[3][6][8]
Summary of In Vitro Effects:
| Cell Line(s) | Cancer Type | Observed Effects | References |
| SMMC-7721, HepG2 | Hepatocellular Carcinoma | Inhibited proliferation and colony formation; induced apoptosis via mitochondrial pathway and FLIP downregulation. | [1][6][10] |
| HT-29 | Colon Cancer | Inhibited cell growth and colony formation; induced apoptosis and ROS production; reduced expression of HDAC3, 6, and 8. | [1][8] |
| PPC-1, PC-3, DU-145 | Prostate Cancer | Sensitized cells to anoikis and apoptosis induced by Fas/TRAIL. | [3][6][8] |
| T47D, MCF-7 | Breast Cancer | Sensitized cells to apoptosis by decreasing c-FLIP expression. | [3][6][7] |
| OVCAR-3 | Ovarian Cancer | Sensitized cells to anoikis or CH-11-induced apoptosis. | [3][6][8] |
In Vivo Studies
Preclinical in vivo data is limited but supportive. In a key study using severe combined immunodeficient (SCID) mice, PPC-1 prostate cancer cells pre-treated with 30 µM this compound showed decreased distant tumor formation compared to untreated cells.[7] Further in vivo research is necessary to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound in animal models.[6]
Experimental Protocols
The following section details common methodologies used to evaluate the efficacy and mechanism of this compound in a laboratory setting.
Cell Proliferation and Viability Assays
-
MTT Assay: To assess cell viability, human hepatoma cell lines (e.g., HepG2, SMMC-7721) are seeded in 96-well plates.[6] Following overnight incubation, cells are treated with various concentrations of this compound (e.g., 0-80 µM) for time points ranging from 24 to 120 hours.[4][6] Cell viability is quantified by adding MTT reagent and measuring the absorbance at 490 nm.[6]
-
Colony Formation Assay: To evaluate long-term survival, cells are seeded at low density (e.g., 1000 cells/dish) and treated with this compound (e.g., 20 µM) or vehicle (DMSO) for 48 hours.[6] The medium is then replaced, and cells are incubated for an additional 15 days to allow for colony growth. Colonies are fixed with methanol, stained with crystal violet, and counted.[6]
Apoptosis Analysis
-
Flow Cytometry: Cells are seeded in 6-well plates and treated with a range of this compound concentrations (e.g., 0-80 µM) for 48 hours.[6] Harvested cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry, where Annexin V positive/PI negative cells are identified as early apoptotic and Annexin V positive/PI positive cells as late apoptotic.[6]
-
Western Blot Analysis: To probe the molecular mechanism, cells are treated with this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.[4][6] Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect levels of key proteins such as HDAC3, acetylated-H3, acetylated-H4, cleaved caspases (3, 8, 9), PARP, Bcl-2 family proteins (Bax, Bcl-2), and c-FLIP.[4][6][8] β-actin is typically used as a loading control.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. exchemistry.com [exchemistry.com]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Droxinostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxinostat, also known as NS 41080, is a synthetic small molecule that has garnered significant interest in the field of oncology as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and cancer biology. The document outlines the key experimental protocols for evaluating this compound's biological activity and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.
Discovery and Initial Identification
This compound, with the chemical name 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, was first identified as a novel histone deacetylase inhibitor by Schimmer and colleagues. The initial discovery efforts focused on screening chemical libraries for compounds that could sensitize cancer cells to apoptosis-inducing agents. This compound emerged as a promising candidate due to its ability to induce cell death in various cancer cell lines.
Subsequent studies characterized this compound as a selective inhibitor of Class I and IIb histone deacetylases, with notable activity against HDAC3, HDAC6, and HDAC8. This selectivity profile distinguishes it from other pan-HDAC inhibitors and suggests a more targeted therapeutic potential with a potentially favorable side-effect profile.
Chemical Synthesis
While a detailed, publicly available, step-by-step synthesis protocol from a primary research article is not readily found, the synthesis of this compound can be deduced from general principles of organic chemistry and patent literature for structurally related compounds. The synthesis would logically proceed through a multi-step process, likely involving the following key transformations. A generalized synthetic workflow is presented below.
Note: This represents a plausible synthetic route. Researchers should consult specialized chemical synthesis literature and patents for detailed experimental conditions and purification procedures.
Mechanism of Action: HDAC Inhibition and Apoptosis Induction
This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, this compound promotes a more open chromatin state (euchromatin), leading to the re-expression of silenced tumor suppressor genes. This, in turn, can trigger cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death).
This compound's selectivity for HDAC3, HDAC6, and HDAC8 is a key aspect of its mechanism. Inhibition of these specific HDAC isoforms has been linked to various downstream cellular events that contribute to its anti-tumor activity.
A significant body of research has demonstrated that this compound induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This is often accompanied by the downregulation of anti-apoptotic proteins, such as c-FLIP (cellular FLICE-like inhibitory protein), which is a crucial regulator of the extrinsic apoptosis pathway.
Quantitative Data Summary
The biological activity of this compound has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | >20 |
| HDAC2 | >20 |
| HDAC3 | 16.9 |
| HDAC4 | >20 |
| HDAC5 | >20 |
| HDAC6 | 2.47 |
| HDAC7 | >20 |
| HDAC8 | 1.46 |
| HDAC9 | >20 |
| HDAC10 | >20 |
Table 2: In Vitro Anti-proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Incubation Time (h) | Result |
| HepG2 | MTT | 10, 20, 40, 80 | 48 | Dose-dependent inhibition of proliferation |
| SMMC-7721 | MTT | 10, 20, 40, 80 | 48 | Dose-dependent inhibition of proliferation |
| HepG2 | Colony Formation | 20 | 15 days | Significant reduction in colony formation |
| SMMC-7721 | Colony Formation | 20 | 15 days | Significant reduction in colony formation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of this compound against specific HDAC isoforms using a fluorogenic substrate.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a fluorophore-conjugated acetylated peptide) in assay buffer according to the manufacturer's instructions.
-
Assay Procedure:
-
Add the diluted HDAC enzyme to the wells of a microplate.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known HDAC inhibitor).
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
-
Data Analysis: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension to pellet the cells.
-
Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V is detected in the green fluorescence channel (FL1).
-
PI is detected in the red fluorescence channel (FL2 or FL3).
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a selective HDAC inhibitor with demonstrated anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines. Its specific inhibitory profile against HDAC3, HDAC6, and HDAC8 suggests a targeted mechanism of action that warrants further investigation for therapeutic applications. This technical guide provides a foundational understanding of this compound's discovery, synthesis, and biological activity, offering valuable protocols and data for researchers in the field of cancer drug development. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.
Droxinostat: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat (NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has emerged as a significant molecule in the field of cancer epigenetics. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2] The dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation.[3] this compound selectively inhibits specific HDAC isoforms, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced genes, thereby exerting its anti-tumor effects.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its study.
Core Mechanism of Action: HDAC Inhibition
This compound functions as a selective inhibitor of Class I and IIb histone deacetylases.[6][7] By binding to the zinc-containing active site of these enzymes, it blocks their deacetylase activity.[8] This inhibition shifts the balance towards histone acetyltransferases (HATs), leading to an accumulation of acetylated histones, particularly histones H3 and H4.[4][9] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[9] This results in a more relaxed or 'open' chromatin conformation (euchromatin), which allows transcription factors and the basal transcriptional machinery to access gene promoters and enhancers, leading to the transcriptional activation of previously silenced genes.[2][10]
Studies have shown that this compound selectively inhibits HDAC3, HDAC6, and HDAC8.[6][7][11] In hepatocellular carcinoma (HCC) and colon cancer cells, treatment with this compound leads to a dose-dependent decrease in the expression of HDAC3 and a significant increase in the levels of acetylated histones H3 (Ac-H3) and H4 (Ac-H4).[4][7][9]
Quantitative Data on this compound's Activity
The inhibitory activity of this compound against specific HDAC isoforms and its effect on cancer cell viability have been quantified in several studies.
Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (μM) |
| HDAC1 | >20 |
| HDAC2 | >20 |
| HDAC3 | 16.9 |
| HDAC4 | >20 |
| HDAC5 | >20 |
| HDAC6 | 2.47 |
| HDAC7 | >20 |
| HDAC8 | 1.46 |
| HDAC9 | >20 |
| HDAC10 | >20 |
| Data sourced from multiple studies.[6][7][11][12] |
Table 2: Effect of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result (Concentration) |
| HepG2 | Hepatocellular Carcinoma | MTT | Cell Viability | Time & Dose-dependent decrease |
| SMMC-7721 | Hepatocellular Carcinoma | MTT | Cell Viability | Time & Dose-dependent decrease |
| HepG2 | Hepatocellular Carcinoma | Colony Formation | Proliferation | Inhibition at 20 μM |
| SMMC-7721 | Hepatocellular Carcinoma | Colony Formation | Proliferation | Inhibition at 20 μM |
| HT-29 | Colon Cancer | MTT | Cell Viability | IC50 ≈ 21 μM |
| PPC-1 | Prostate Cancer | MTT | Anoikis Sensitization | 20 μM - 60 μM |
| MCF-7 | Breast Cancer | Apoptosis Assay | Apoptosis Induction | Sensitization at 10 μM - 100 μM |
| Data compiled from various research articles.[4][6][9] |
Table 3: this compound-Mediated Regulation of Gene and Protein Expression
| Target Gene/Protein | Regulation | Cell Line(s) | Effect |
| HDAC3 | Down | HepG2, SMMC-7721, HT-29 | Suppression of HDAC3 expression.[4][9] |
| Acetyl-H3 (Ac-H3) | Up | HepG2, SMMC-7721, HT-29 | Increased histone acetylation.[4][9] |
| Acetyl-H4 (Ac-H4) | Up | HepG2, SMMC-7721, HT-29 | Increased histone acetylation.[4][9] |
| FLIP (c-FLIP) | Down | HepG2, SMMC-7721, MCF-7, PPC-1 | Downregulation of anti-apoptotic protein.[6][9] |
| Caspase 8 | Up (activity) | HepG2, SMMC-7721 | Activation of extrinsic apoptosis pathway.[9] |
| Caspase 3 | Up (cleaved) | HepG2, HT-29 | Activation of executioner caspase.[4][9] |
| PARP | Up (cleaved) | HepG2 | Marker of apoptosis.[7] |
| Bcl-2 | Down | HepG2 | Downregulation of anti-apoptotic protein.[7] |
| Bax | Up | HepG2 | Upregulation of pro-apoptotic protein.[7] |
| p53 (phospho) | Up | HepG2 | Activation of tumor suppressor.[7] |
Signaling Pathways and Transcriptional Regulation
This compound modulates gene expression that culminates in the induction of apoptosis, primarily through the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.
A key mechanism is the downregulation of FLIP (FLICE-like inhibitory protein), a crucial inhibitor of caspase-8 activation in the death receptor pathway.[9] By suppressing FLIP expression, this compound sensitizes cancer cells to apoptosis induced by ligands like FAS and TRAIL.[6] This leads to the activation of caspase-8, which can then directly activate downstream executioner caspases like caspase-3 or cleave Bid into tBid, linking the extrinsic pathway to the mitochondrial pathway.[4]
In the mitochondrial pathway, this compound alters the balance of Bcl-2 family proteins, leading to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased Bax/Bcl-2 ratio.[7] This promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, leading to apoptosis.[5][9]
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional changes that promote apoptosis.
Caption: this compound induces apoptosis by downregulating FLIP and Bcl-2, and upregulating Bax.
Detailed Experimental Protocols
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution with a stop solution (e.g., Trichostatin A)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities (Ex/Em ≈ 360/460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%. Prepare a DMSO-only control.
-
Reaction Setup: In a 96-well black microplate, add the components in the following order:
-
50 µL of Assay Buffer
-
10 µL of diluted this compound or DMSO control
-
20 µL of diluted recombinant HDAC enzyme
-
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Development: Add 50 µL of Developer solution to each well. This stops the HDAC reaction and allows the developer enzyme to cleave the deacetylated substrate, generating a fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression (four-parameter logistic curve) to determine the IC50 value.[13][14]
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC-7721, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot cell viability against drug concentration to determine the IC50.[15][16]
Western Blot Analysis
Objective: To measure the protein levels of HDAC3, acetylated histones (Ac-H3, Ac-H4), and apoptosis-related proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDAC3, anti-Ac-H3, anti-Ac-H4, anti-FLIP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between samples.[9]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the relative mRNA expression levels of target genes (e.g., HDAC3, FLIP, BCL2, BAX).[9]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific forward and reverse primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using an RNA extraction kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix in a PCR plate by combining cDNA template, SYBR Green/TaqMan master mix, and gene-specific primers. Include a no-template control for each primer set.
-
qRT-PCR Amplification: Run the plate in a qRT-PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to a housekeeping gene (e.g., ACTB, GAPDH) and relative to the vehicle-treated control.[9]
Experimental Workflow Visualizations
Caption: A stepwise workflow for determining the IC50 of this compound using a fluorometric assay.
Caption: The general workflow for analyzing protein expression changes via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 3. Regulation of apoptosis-associated genes by histone deacetylase inhibitors: implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. exchemistry.com [exchemistry.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat's Impact on PC-3 and DU-145 Prostate Cancer Cells: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the activity of Droxinostat, a histone deacetylase (HDAC) inhibitor, in the androgen-independent prostate cancer cell lines PC-3 and DU-145. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanism of action, supported by experimental data and protocols.
Abstract
This compound has been identified as a selective inhibitor of HDAC3, HDAC6, and HDAC8, demonstrating pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1] In the context of prostate cancer, particularly in androgen-independent cell lines like PC-3 and DU-145, this compound sensitizes these cells to apoptosis.[1] This guide synthesizes available data on its efficacy, details the experimental methodologies for its evaluation, and illustrates the key signaling pathways involved.
Quantitative Analysis of this compound Activity
Table 1: Summary of this compound's Effects on Cancer Cells
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | HT-29 (Colon) | ~21 μM | Inhibition of cell growth | [2] |
| Apoptosis | HT-29 (Colon) | 21 μM | 21.24% after 12h, 32.75% after 24h | [2] |
| HDAC Inhibition | - | - | Selective for HDAC3, HDAC6, HDAC8 | [1] |
| Apoptosis Sensitization | PC-3, DU-145 | Not Specified | Sensitizes to anoikis or CH-11–induced apoptosis | [1] |
Experimental Protocols
To facilitate reproducible research, this section details the standard protocols for assessing the activity of HDAC inhibitors like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Seed PC-3 or DU-145 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations.
-
After a 48-72 hour incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Seed PC-3 or DU-145 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of a compound on cell cycle progression.
Protocol:
-
Treat PC-3 or DU-145 cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathways and Molecular Mechanisms
This compound's primary mode of action is through the inhibition of histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in the altered expression of genes that regulate key cellular processes, including apoptosis and cell cycle progression.
Induction of Apoptosis
This compound has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it can increase the expression of pro-apoptotic proteins like BAX and BAK while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2] Furthermore, this compound can downregulate the expression of c-FLIP (cellular FLICE-like inhibitory protein), a key inhibitor of the extrinsic apoptosis pathway, thereby sensitizing cancer cells to death receptor-mediated apoptosis.[1]
References
- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat in Oncology: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat (NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with selective activity against Class I and IIb HDACs, particularly HDAC3, HDAC6, and HDAC8.[1] By inhibiting these enzymes, this compound modulates the acetylation status of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects. This technical guide provides a comprehensive overview of the preclinical data for this compound in oncology, focusing on its mechanism of action, in vitro efficacy, and the signaling pathways it modulates. While in vivo data for this compound is limited in publicly available literature, this guide also presents a generalized protocol for xenograft studies based on preclinical research of other HDAC inhibitors.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[1][2] Preclinical studies have demonstrated that this compound effectively inhibits HDAC3, HDAC6, and HDAC8, leading to hyperacetylation of histones H3 and H4.[1] This epigenetic modification is a key initiating event in its anti-tumor activity.
In Vitro Efficacy of this compound
This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across various cancer cell lines, most notably in colon and hepatocellular carcinoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| HT-29 | Colon Carcinoma | ~21 | 72 hours | MTT | [3] |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Early + Late) | Assay | Reference |
| HT-29 | Colon Carcinoma | 21 | 12 | 21.24% | Annexin V/PI Staining | [3] |
| HT-29 | Colon Carcinoma | 21 | 24 | 32.75% | Annexin V/PI Staining | [3] |
| HepG2 | Hepatocellular Carcinoma | 20 | 48 | Dose-dependent increase | Flow Cytometry | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 20 | 48 | Dose-dependent increase | Flow Cytometry | [4] |
Signaling Pathways Modulated by this compound
This compound induces apoptosis through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) signaling pathways. Furthermore, in colon cancer cells, the induction of oxidative stress has been identified as a key contributor to its apoptotic effects.
This compound-Induced Apoptotic Signaling
Caption: this compound-induced apoptotic signaling pathway.
Role of Oxidative Stress in this compound-Mediated Apoptosis (Colon Cancer)
Caption: Role of ROS in this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 400 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 3.125 µM to 50 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells (e.g., HT-29, HepG2, SMMC-7721) in 6-well plates. Treat with the desired concentration of this compound (e.g., 21 µM for HT-29) for specified time points (e.g., 12 and 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HDAC3, HDAC6, HDAC8, acetylated-Histone H3, acetylated-Histone H4, Bcl-2, Bax, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Studies: A Generalized Protocol
Caption: Generalized workflow for an in vivo xenograft study.
Conclusion
This compound is a promising HDAC inhibitor with demonstrated preclinical efficacy in vitro against colon and hepatocellular carcinoma cell lines. Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the generation of oxidative stress. While further in vivo studies are necessary to establish its therapeutic potential in a whole-organism context, the existing preclinical data provides a strong rationale for its continued investigation as a potential anti-cancer agent. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the field of oncology drug development.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat: A Technical Guide to its Use as a Chemical Probe for HDAC3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat, also known as NS 41080, is a hydroxamate-based inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[1][2] HDACs remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, generally leading to a more condensed chromatin structure and transcriptional repression.[3][4] Given the overexpression and aberrant activity of specific HDAC isoforms in various cancers, HDAC inhibitors have emerged as a significant area of therapeutic research.[3][5]
This compound has been identified as an inhibitor with activity against Class I and IIb HDACs, specifically showing inhibitory effects on HDAC3, HDAC6, and HDAC8.[1][6][7] This has led to its use as a chemical probe to investigate the biological roles of these enzymes, particularly in the context of cancer cell proliferation, apoptosis, and gene silencing.[8][9][10] This technical guide provides an in-depth overview of this compound's properties, its mechanism of action, experimental protocols for its use, and a critical evaluation of its utility as a chemical probe for HDAC3.
Data Presentation
Physicochemical Properties of this compound
The fundamental physicochemical properties of a chemical probe are critical for designing and interpreting experiments. These properties influence its solubility, cell permeability, and potential for off-target effects.
| Property | Value | Reference |
| Formal Name | 4-(4-chloro-2-methylphenoxy)-N-hydroxy-butanamide | [11] |
| Synonyms | NS 41080 | [11][12] |
| CAS Number | 99873-43-5 | [11][12] |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [11][12] |
| Molecular Weight | 243.69 g/mol | [6][12] |
| Purity | ≥98% | [11] |
| Formulation | Crystalline solid | [11] |
| Solubility | DMSO: ≥20 mg/mL, Ethanol: 30 mg/mL | [11][12][13] |
| Storage | Inert atmosphere, 2-8°C | [12] |
| Stability | ≥ 4 years (under proper storage) | [11] |
In Vitro Inhibitory Activity of this compound
This compound's utility as a probe is defined by its potency and selectivity against the panel of human HDAC isoforms. While often discussed in the context of HDAC3, it is crucial to note its significant activity against HDAC6 and HDAC8.
| HDAC Isoform | IC₅₀ (μM) | Selectivity Notes | Reference |
| HDAC1 | >20 | Not inhibited | [6][7] |
| HDAC2 | >20 | Not inhibited | [6][7] |
| HDAC3 | 16.9 | Target of interest | [1][6][7] |
| HDAC4 | >20 | Not inhibited | [6][7] |
| HDAC5 | >20 | Not inhibited | [6][7] |
| HDAC6 | 2.47 | ~7-fold more potent than against HDAC3 | [1][6][7] |
| HDAC7 | >20 | Not inhibited | [6][7] |
| HDAC8 | 1.46 | ~11.5-fold more potent than against HDAC3 | [1][6][7] |
| HDAC9 | >20 | Not inhibited | [6][7] |
| HDAC10 | >20 | Not inhibited | [6][7] |
Note: IC₅₀ values can vary based on assay conditions. These values are compiled for comparative purposes.
Mechanism of Action and Cellular Effects
This compound functions by binding to the zinc ion within the catalytic site of sensitive HDAC enzymes, which blocks substrate access and inhibits their deacetylase activity.[2] This inhibition leads to an accumulation of acetylated proteins, most notably histones H3 and H4.[1][8][10] The resulting hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression.[4]
In cellular contexts, this compound treatment has been shown to:
-
Suppress HDAC3 Expression: In hepatocellular carcinoma (HCC) cell lines (HepG2 and SMMC-7721), this compound dose-dependently decreased the expression of HDAC3 protein.[1][8]
-
Increase Histone Acetylation: Treatment of various cancer cell lines, including HCC and colon cancer cells, results in a marked increase in the acetylation of histones H3 and H4.[8][10][11]
-
Inhibit Cell Proliferation: this compound demonstrates time- and dose-dependent inhibition of cell viability and colony formation in HCC and colon cancer cell lines.[8][10][11]
-
Induce Apoptosis: A primary mechanism of its anti-cancer effect is the induction of apoptosis. This is achieved through the activation of the mitochondrial (intrinsic) apoptotic pathway and downregulation of anti-apoptotic proteins like c-FLIP.[8][9][10]
Visualization of Key Processes
Experimental Protocols
Detailed methodologies are essential for the reproducible application of this compound as a chemical probe.
HDAC Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC3/NCoR2 complex)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (e.g., Trypsin with Trichostatin A as a stop reagent)
-
This compound (serial dilutions in assay buffer, typically from 100 µM)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Compound Plating: Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[14]
-
Enzyme Addition: Add the recombinant HDAC enzyme to each well, except for the "no enzyme" background control wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the enzyme.[14]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Add the developer solution to each well. This stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Reading: Incubate for an additional 15-20 minutes at 37°C, then measure the fluorescence.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control (100% activity). Plot the percent activity against the log of this compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.[14]
-
Cellular Target Engagement: Western Blot for Histone Acetylation
This protocol confirms that this compound is engaging its target in a cellular environment by measuring the acetylation of its downstream substrates, histones H3 and H4.
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC-7721)[8]
-
This compound (various concentrations, e.g., 0, 10, 20, 40 µM)[1][8]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-HDAC3, anti-β-actin (loading control)[8]
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 48 hours).[8]
-
Protein Extraction: Lyse the cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-acetyl-H3, anti-β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to the loading control (β-actin) to determine the dose-dependent effect of this compound on histone acetylation and HDAC3 expression.[8]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 21 µM for HT-29 cells) for 12 or 24 hours.[10]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Critical Evaluation of this compound as a Probe for HDAC3
While this compound is a useful tool, a nuanced understanding of its limitations is critical for accurate data interpretation.
Strengths:
-
Cell Permeable: As a small molecule, it can readily enter cells to engage with intracellular targets.
-
Characterized Effects: Its ability to induce apoptosis and inhibit proliferation is well-documented in several cancer cell lines.[8][10]
-
Commercial Availability: It is readily accessible for research use.
Weaknesses and Considerations:
-
Moderate Potency for HDAC3: The IC₅₀ for HDAC3 is in the micromolar range (16.9 µM), which is relatively high for a chemical probe.[1][6][7] High concentrations may increase the risk of off-target effects.
-
Significant Off-Target Activity: this compound is substantially more potent against HDAC8 (IC₅₀ = 1.46 µM) and HDAC6 (IC₅₀ = 2.47 µM) than HDAC3.[1][6][7] Therefore, observed cellular phenotypes cannot be unequivocally attributed to HDAC3 inhibition alone. The inhibition of HDAC6, which has major cytoplasmic substrates like α-tubulin, can confound the interpretation of results.[4]
-
Conflicting Target Engagement Data: Some advanced chemical proteomics studies have reported that this compound did not demonstrate binding to HDACs in their assays, suggesting its cellular effects might be mediated through other mechanisms or that its affinity is not robust enough for detection in certain complex systems.[16]
To rigorously use this compound as a probe for investigating HDAC3 function, the following are recommended:
-
Use a Counter-Scaffold: Compare results with other HDAC inhibitors that have different selectivity profiles (e.g., an HDAC1/2 selective inhibitor or a more potent HDAC6 inhibitor).
-
Genetic Validation: The most robust way to validate findings is to use genetic methods, such as siRNA or shRNA-mediated knockdown of HDAC3, to see if the same phenotype is recapitulated.[8][10]
-
Monitor Off-Target Effects: When possible, measure the acetylation status of known HDAC6 substrates (e.g., α-tubulin) to assess the degree of off-target engagement.
Conclusion
This compound is a valuable tool for exploring the consequences of inhibiting a subset of histone deacetylases. It reliably induces histone hyperacetylation and triggers apoptotic pathways in various cancer models. However, its designation specifically as an "HDAC3 probe" must be approached with caution. Its superior potency against HDAC6 and HDAC8 means that it functions as a multi-target inhibitor. Researchers using this compound must remain aware of this selectivity profile and incorporate rigorous controls, particularly genetic knockdown of the target of interest, to confidently attribute a biological outcome to the inhibition of HDAC3. When used with these considerations in mind, this compound can continue to be a useful compound in the pharmacopoeia for cancer biology and epigenetics research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of novel leads as potent inhibitors of HDAC3 using ligand-based pharmacophore modeling and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 3 (HDAC3) as a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. abmole.com [abmole.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Droxinostat in DMSO: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of the histone deacetylase (HDAC) inhibitor, droxinostat, in dimethyl sulfoxide (B87167) (DMSO) for cell culture applications. The information is intended to guide researchers in preparing stable stock solutions and designing effective cell-based assays.
Data Summary
Quantitative data regarding the solubility, storage, and typical working concentrations of this compound are summarized in the table below for easy reference.
| Parameter | Value | Citations |
| Solubility in DMSO | ≥11.35 mg/mL to 49 mg/mL (201.07 mM) | [1][2][3][4] |
| Molecular Weight | 243.69 g/mol | [1][2] |
| Storage of Powder | -20°C for up to 3 years | [2][5] |
| Storage of DMSO Stock | -80°C for up to 1 year; -20°C for up to 1 month. It is advised to aliquot to avoid repeated freeze-thaw cycles. | [2][3][5][6] |
| Typical Working Conc. | 2 µM - 80 µM. Effects have been observed at concentrations as low as 5 µM, with apoptosis induced at concentrations of 20 µM and above. | [6][7][8][9] |
Mechanism of Action
This compound is a selective inhibitor of histone deacetylases (HDACs), with particular activity against HDAC3, HDAC6, and HDAC8[1][6][10][11][12]. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones (H3 and H4), which in turn modulates gene expression[7][11]. This activity can induce cell cycle arrest and apoptosis in cancer cell lines. Studies have shown that this compound can trigger the mitochondrial apoptotic pathway and downregulate the expression of FLICE-inhibitory protein (FLIP)[7][11][13].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding its solubility limit).
-
For example, to prepare a 10 mM stock solution, dissolve 2.44 mg of this compound (MW: 243.69 g/mol ) in 1 mL of DMSO.
-
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if precipitation is observed[6].
-
Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[3][6].
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[2][5].
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes the dilution of the DMSO stock solution to final working concentrations for cell culture experiments.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
-
Cultured cells ready for treatment
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
It is good practice to perform an intermediate dilution of the concentrated stock solution in cell culture medium. This helps to minimize the final concentration of DMSO in the culture and ensures accurate final concentrations.
-
For example, if your stock is 10 mM and your highest final concentration is 100 µM, you could first dilute the stock 1:10 in medium to create a 1 mM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentrations. For instance, to achieve a 20 µM final concentration from a 10 mM stock, you would perform a 1:500 dilution (e.g., add 2 µL of stock to 998 µL of medium).
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the medium containing the desired final concentration of this compound to the cells.
-
Gently swirl the plate or flask to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Troubleshooting
-
Precipitation upon dilution in aqueous medium: this compound is insoluble in water[1][3][4]. If precipitation occurs when diluting the DMSO stock in culture medium, ensure the stock is fully dissolved initially and consider making a more concentrated initial stock in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration low[14]. Good mixing during dilution is also essential.
-
Cell Toxicity: If significant cell death is observed in the vehicle control group, the concentration of DMSO may be too high. Reduce the final DMSO concentration by preparing a more concentrated stock solution or by performing serial dilutions.
-
Variability in Results: To ensure reproducibility, use single-use aliquots of the this compound stock solution to avoid degradation from multiple freeze-thaw cycles[3][6].
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. adooq.com [adooq.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection | PLOS One [journals.plos.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Droxinostat Stock Solution Preparation and Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxinostat is a histone deacetylase (HDAC) inhibitor with selectivity for HDAC3, HDAC6, and HDAC8, showing IC50 values of 16.9 μM, 2.47 μM, and 1.46 μM, respectively.[1][2] It has demonstrated effects on cell proliferation, apoptosis, and histone acetylation in various cancer cell lines.[3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and the integrity of the compound. These notes provide detailed protocols and data for the solubilization, preparation, and storage of this compound for both in vitro and in vivo applications.
Quantitative Data Summary
The following tables summarize the solubility and storage recommendations for this compound based on available data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Source(s) |
| DMSO | ≥ 150 mg/mL (615.54 mM) | MedchemExpress[1] |
| 49 mg/mL (201.07 mM) | Selleck Chemicals[4] | |
| 30 mg/mL | Cayman Chemical[3] | |
| ≥ 11.35 mg/mL | APExBIO[5] | |
| Ethanol | ≥ 102.8 mg/mL | APExBIO[5] |
| 49 mg/mL | Selleck Chemicals[4] | |
| 30 mg/mL | Cayman Chemical[3] | |
| DMF | 30 mg/mL | Cayman Chemical[3] |
| Water | Insoluble | Selleck Chemicals[4], APExBIO[5] |
| Ethanol:PBS (pH 7.2) (1:20) | 0.05 mg/mL | Cayman Chemical[3] |
Note: It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][4]
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | ≥ 4 years | Cayman Chemical[3] |
| -20°C | 3 years | Selleck Chemicals[4] | |
| -20°C | ≥ 2 years | MOLNOVA[6] | |
| In Solvent | -80°C | 2 years | MedchemExpress[1] |
| -80°C | 1 year | Selleck Chemicals[4] | |
| -20°C | 1 year | MedchemExpress[1] | |
| -20°C | 1 month | Selleck Chemicals[4] |
General Guideline: To ensure the stability and activity of the compound, it is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][4]
Experimental Protocols
3.1. General Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing and storing this compound stock solutions.
Caption: Workflow for this compound stock solution preparation and storage.
3.2. Protocol for In Vitro Stock Solution (e.g., 50 mM in DMSO)
This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder (MW: 243.69 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance and vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 50 mM stock solution, you will need 12.18 mg of this compound per 1 mL of DMSO.
-
Calculation: 0.050 mol/L * 243.69 g/mol = 12.18 g/L = 12.18 mg/mL
-
-
Weighing: Accurately weigh the desired amount of this compound powder and place it in a sterile tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, sonicate the tube in a water bath or warm it gently (e.g., to 37°C) to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[1][4]
3.3. Protocols for In Vivo Formulations
For animal studies, this compound must be prepared in a biocompatible vehicle. Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Protocol 1: Formulation with PEG300 and Tween-80 (Clear Solution)
This protocol is adapted from MedchemExpress and yields a clear solution.[1]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a concentrated this compound stock solution in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation (e.g., 2.5 mg/mL), add the solvents sequentially: a. Start with 100 μL of the 25 mg/mL DMSO stock solution. b. Add 400 μL of PEG300 and mix thoroughly. c. Add 50 μL of Tween-80 and mix until the solution is clear. d. Add 450 μL of saline to bring the final volume to 1 mL. Mix well.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Formulation with Propylene (B89431) Glycol and Tween-80 (for Injection)
This protocol is adapted from Selleck Chemicals and is suitable for injection.[4]
Materials:
-
This compound
-
Propylene Glycol
-
Tween-80
-
D5W (5% Dextrose in Water)
Procedure:
-
Prepare a concentrated this compound stock solution in propylene glycol (e.g., 100 mg/mL).
-
To prepare 1 mL of the final formulation (e.g., 30 mg/mL), add the components sequentially: a. Start with 300 μL of the 100 mg/mL propylene glycol stock solution. b. Add 50 μL of Tween-80 and mix until the solution is clear. c. Add 650 μL of D5W to reach the final volume of 1 mL. Mix well.
-
This mixed solution should be used immediately for optimal results.[4]
Protocol 3: Formulation with CMC-Na (Homogeneous Suspension)
This protocol is suitable for oral administration.[4]
Materials:
-
This compound powder
-
CMC-Na (Sodium carboxymethylcellulose) solution (e.g., 0.5% in water)
Procedure:
-
To prepare a 5 mg/mL suspension, weigh 5 mg of this compound powder.
-
Add the powder to 1 mL of the CMC-Na solution.
-
Mix thoroughly (e.g., by vortexing or stirring) to obtain a homogeneous suspension.
Signaling Pathway Context
This compound exerts its biological effects by inhibiting HDACs, which leads to an increase in histone acetylation and subsequent changes in gene expression. This can reactivate tumor suppressor genes and induce apoptosis in cancer cells.
Caption: this compound's mechanism of action via HDAC inhibition.
References
Application Notes: Determination of Droxinostat IC50 in HepG2 Cells
Introduction
Droxinostat is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including hepatocellular carcinoma (HCC).[1][2] As an inhibitor of HDAC3, HDAC6, and HDAC8, this compound alters chromatin structure, leading to the modified expression of genes involved in cell cycle regulation and apoptosis.[3][4] The determination of the half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of cytotoxic compounds like this compound. This document provides a detailed protocol for determining the IC50 value of this compound in the human HCC cell line, HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of this insoluble formazan is directly proportional to the number of viable, metabolically active cells. The formazan crystals are solubilized, and the absorbance is measured, allowing for the quantification of cell viability after treatment with a test compound.
Data Presentation: Hypothetical IC50 Determination
The following table represents sample data from an MTT assay performed on HepG2 cells treated with varying concentrations of this compound for 48 hours. The IC50 value is derived by plotting percent cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
| This compound Conc. (µM) | Absorbance (OD at 490 nm) (Mean) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100.0% |
| 5 | 1.125 | 0.070 | 90.0% |
| 10 | 0.950 | 0.065 | 76.0% |
| 20 | 0.630 | 0.050 | 50.4% |
| 40 | 0.315 | 0.040 | 25.2% |
| 80 | 0.150 | 0.025 | 12.0% |
| Blank | 0.050 | 0.005 | - |
Note: The IC50 value from this hypothetical data is approximately 20 µM, the concentration at which cell viability is reduced by 50%.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
This compound: High-purity stock solution (e.g., 10 mM in DMSO)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
-
Equipment:
-
96-well flat-bottom sterile plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 490 nm)
-
Hemocytometer or automated cell counter
-
2. Experimental Workflow Diagram
3. Step-by-Step Protocol
Day 1: Cell Culture and Seeding
-
Culture HepG2 cells in T-75 flasks until they reach 70-80% confluency.
-
Wash cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Count viable cells and dilute the suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for "untreated control," "vehicle control" (medium with DMSO), and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[5]
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0, 5, 10, 20, 40, and 80 µM.[3] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding this compound dilution to each treatment well. Add fresh medium to control wells.
-
Return the plate to the incubator for 48 hours.
Day 4: MTT Assay and Measurement
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 490 nm using a microplate reader.[6]
4. Data Analysis and IC50 Calculation
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the Percent Cell Viability for each concentration using the formula: % Cell Viability = (Mean OD of Treatment Group / Mean OD of Control Group) x 100
-
Plot the % Cell Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism or similar can be used for this analysis.
This compound Signaling Pathway in HepG2 Cells
This compound functions as an HDAC inhibitor, primarily targeting HDAC3.[2][3] Its cytotoxic effect in HepG2 cells is mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[1][7] Inhibition of HDAC3 leads to the hyperacetylation of histones H3 and H4, which alters gene expression.[7] This results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, increasing the Bax/Bcl-2 ratio.[3] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[4]
References
- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors in the Treatment of Hepatocellular Carcinoma: Current Evidence and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Droxinostat In Vitro Assay for HDAC Inhibition
Introduction
Droxinostat (also known as NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. It exhibits selective inhibitory activity against specific HDAC isoforms, making it a valuable tool for cancer research and drug development. This compound has been shown to induce apoptosis in various cancer cell lines by modulating histone acetylation levels and affecting key signaling pathways involved in cell survival and death.[1][2][3][4] These application notes provide a comprehensive overview of this compound's inhibitory activity, its mechanism of action, and a detailed protocol for performing an in vitro HDAC inhibition assay.
Data Presentation: this compound Inhibitory Activity
This compound demonstrates a selective inhibition profile against Class II and Class I histone deacetylases, particularly HDAC6, HDAC8, and to a lesser extent, HDAC3.[1][5][6][7] It shows minimal to no activity against several other HDAC isoforms.[5][7][8] The half-maximal inhibitory concentration (IC50) values are summarized below.
| HDAC Isoform | IC50 (µM) | Selectivity Notes |
| HDAC1 | > 20 | No significant inhibition observed.[5][8] |
| HDAC2 | > 20 | No significant inhibition observed.[5][8] |
| HDAC3 | 16.9 | Moderate inhibitory activity.[1][5] |
| HDAC4 | > 20 | No significant inhibition observed.[5][8] |
| HDAC5 | > 20 | No significant inhibition observed.[5][8] |
| HDAC6 | 2.47 | Potent inhibitory activity.[1][5][7][8] |
| HDAC7 | > 20 | No significant inhibition observed.[5][8] |
| HDAC8 | 1.46 | Most potent inhibitory activity.[1][5][7][8] |
| HDAC9 | > 20 | No significant inhibition observed.[5][8] |
| HDAC10 | > 20 | No significant inhibition observed.[5][8] |
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects primarily through the inhibition of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4.[1][2][3] Histone hyperacetylation alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and subsequent induction of apoptosis.
The pro-apoptotic effect of this compound is mediated through two key mechanisms:
-
Downregulation of c-FLIP: this compound treatment reduces the expression of c-FLIP (FLICE-like inhibitory protein), a key anti-apoptotic protein that blocks the activation of caspase-8.[1][2][5]
-
Activation of the Mitochondrial Pathway: By inhibiting HDACs, this compound leads to the activation of the intrinsic or mitochondrial pathway of apoptosis, characterized by changes in the Bax/Bcl-2 ratio and subsequent activation of caspases.[1][2][4]
Experimental Protocol: In Vitro HDAC Fluorimetric Assay
This protocol describes a fluorimetric assay to determine the IC50 value of this compound against a specific recombinant human HDAC enzyme (e.g., HDAC6 or HDAC8) or using a nuclear extract from a cell line like HeLa.
A. Materials and Reagents
-
Recombinant human HDAC enzyme (e.g., HDAC6, HDAC8)
-
HeLa Nuclear Extract (as an alternative source of mixed HDACs)
-
This compound (stock solution in DMSO)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer Solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
DMSO (as a vehicle control)
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
B. Experimental Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer. A typical concentration range would be from 100 µM to 0.01 µM.
-
Prepare solutions for the positive control (e.g., 1 µM TSA) and a vehicle control (DMSO at the same final concentration as the this compound dilutions).
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add 50 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.
-
Add 10 µL of diluted HDAC enzyme (or HeLa nuclear extract) to each well.[9]
-
Gently mix and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Add 40 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.[9]
-
Mix gently and incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of HDAC Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation wavelength to ~355 nm and the emission wavelength to ~460 nm.
-
C. Data Analysis
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or fully inhibited control (100% inhibition).
-
% Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[10]
Experimental Workflow Visualization
The following diagram outlines the key steps of the in vitro HDAC inhibition assay protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. exchemistry.com [exchemistry.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent [frontiersin.org]
- 10. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
Optimal Concentration of Droxinostat for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Droxinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising agent for cancer therapy due to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. Determining the optimal concentration of this compound is critical for maximizing its therapeutic efficacy while minimizing off-target effects. This document provides comprehensive application notes and detailed protocols for establishing the optimal this compound concentration for apoptosis induction in cancer cell lines. We summarize effective concentrations across different cell types, provide step-by-step experimental procedures, and visualize the underlying molecular pathways.
Introduction
This compound exerts its anti-cancer effects primarily by inhibiting Class I and IIb histone deacetylases, specifically HDAC3, HDAC6, and HDAC8. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and gene expression. Consequently, this compound triggers cell cycle arrest and activates apoptotic pathways, making it a subject of intensive research in oncology. The apoptotic response to this compound is cell-type dependent and influenced by concentration and duration of exposure. Therefore, empirical determination of the optimal concentration for each specific cell line is essential for reproducible and meaningful results.
Data Presentation: Effective Concentrations of this compound for Apoptosis Induction
The optimal concentration of this compound for inducing apoptosis varies among different cancer cell lines. The following table summarizes a range of effective concentrations reported in the literature. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line of interest, typically starting with a broad range (e.g., 1-100 µM).
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (hours) | Key Findings |
| HT-29 | Colon Cancer | ~21 (IC50) | 12 - 24 | Induced apoptosis in up to 32.75% of cells after 24 hours.[1] |
| HepG2 | Hepatocellular Carcinoma | 20 - 80 | 48 | Dose-dependent apoptosis observed, with 20 µM as a starting effective concentration.[2] |
| SMMC-7721 | Hepatocellular Carcinoma | 20 - 80 | 48 | Similar dose-dependent apoptosis to HepG2 cells.[2] |
| PPC-1 | Prostate Cancer | 20 - 60 | Not Specified | Sensitizes cells to anoikis (a form of apoptosis). |
| MCF-7 | Breast Cancer | 10 - 100 | Not Specified | Sensitizes cells to apoptosis. |
Experimental Protocols
Determination of Cell Viability and IC50 using MTT Assay
This protocol is designed to assess the cytotoxic effect of this compound and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for the determined time points (e.g., 12, 24, 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Analysis of Apoptotic Proteins by Western Blotting
This protocol allows for the detection of key proteins involved in the apoptotic signaling cascade.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
This compound-Induced Apoptosis Signaling Pathway
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Droxinostat-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat is a potent histone deacetylase (HDAC) inhibitor with selectivity for HDAC3, HDAC6, and HDAC8.[1][2] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression. This modulation of gene expression can induce cell cycle arrest, apoptosis, and sensitization to other anti-cancer agents in various cancer cell lines.[3][4][5] Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by analyzing its effects on target protein expression and post-translational modifications. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, along with data presentation and visualization of the associated signaling pathways and experimental workflow.
Data Presentation
The following table summarizes the quantitative effects of this compound on the expression of key protein targets in hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC-7721, after 48 hours of treatment. The data is presented as relative protein expression compared to a vehicle control.
| Target Protein | Cell Line | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| HDAC3 | HepG2 | 10 | ~0.8 |
| 20 | ~0.6 | ||
| 40 | ~0.4 | ||
| HDAC3 | SMMC-7721 | 10 | ~0.9 |
| 20 | ~0.7 | ||
| 40 | ~0.5 | ||
| Acetyl-Histone H3 (Ac-H3) | HepG2 | 10 | ~1.5 |
| 20 | ~2.5 | ||
| 40 | ~3.5 | ||
| Acetyl-Histone H3 (Ac-H3) | SMMC-7721 | 10 | ~1.8 |
| 20 | ~3.0 | ||
| 40 | ~4.0 | ||
| Acetyl-Histone H4 (Ac-H4) | HepG2 | 10 | ~1.2 |
| 20 | ~2.0 | ||
| 40 | ~2.8 | ||
| Acetyl-Histone H4 (Ac-H4) | SMMC-7721 | 10 | ~1.5 |
| 20 | ~2.5 | ||
| 40 | ~3.2 |
Note: The data presented above is a summary of findings from published research and should be used as a reference.[6] Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound treatment, leading to apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cancer cell line (e.g., HepG2, SMMC-7721, HT-29) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment:
-
Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a fixed time period (e.g., 24 or 48 hours).[6] A vehicle control (e.g., DMSO) should be included.
-
Time-Course: Treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Protein Lysate Preparation
-
Cell Harvest: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer per well. The RIPA buffer should be supplemented with a protease inhibitor cocktail, a phosphatase inhibitor cocktail, and an HDAC inhibitor like Trichostatin A (TSA) to preserve protein modifications.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to pre-chilled microcentrifuge tubes.[6]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing periodically to ensure complete lysis.[7]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new set of pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.[8] Include a pre-stained protein ladder to monitor protein separation and size. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8] The transfer can be performed at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[9] Recommended primary antibodies include:
-
Rabbit anti-HDAC3
-
Rabbit anti-acetyl-Histone H3
-
Rabbit anti-acetyl-Histone H4
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands (e.g., β-actin).
Experimental Workflow
The following diagram provides a visual representation of the Western blot experimental workflow for this compound-treated cells.
References
- 1. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining Optimal Droxinostat Treatment Duration for Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Droxinostat is a hydroxamate-based, selective histone deacetylase (HDAC) inhibitor with promising anticancer properties.[1] It primarily targets HDAC3, HDAC6, and HDAC8, with IC50 values of 16.9 µM, 2.47 µM, and 1.46 µM, respectively.[2][3][4] By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[5] A critical step in evaluating the in vitro efficacy of this compound is the cell viability assay. Determining the appropriate treatment duration is paramount for obtaining accurate and reproducible results, as the cytotoxic and cytostatic effects of this compound are both time- and dose-dependent. This document provides a comprehensive guide and detailed protocols for establishing optimal this compound treatment durations in cell viability assays.
Mechanism of Action of this compound
HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.[5] this compound's inhibition of HDACs, particularly HDAC3, reverses this process, promoting histone acetylation and the expression of tumor suppressor genes like p21.[5][6] This can lead to cell cycle arrest.[5] Furthermore, this compound has been shown to induce apoptosis through the mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and by downregulating the anti-apoptotic protein FLIP (FLICE-inhibitory protein).[6][7] The suppression of HDAC3 expression is a key part of its mechanism in inducing apoptosis in cancer cells.[6]
Data on this compound Treatment Duration and Concentration
The optimal treatment duration and concentration of this compound are highly dependent on the cancer cell line being investigated. The following table summarizes findings from various studies to provide a baseline for experimental design.
| Cell Line | This compound Concentration | Treatment Duration | Assay Type | Observed Effect |
| HepG2 (Hepatocellular Carcinoma) | 10, 20, 40, 80 µM | 24, 48, 72, 96, 120 hours | MTT | Dose- and time-dependent inhibition of cell proliferation.[6] |
| SMMC-7721 (Hepatocellular Carcinoma) | 10, 20, 40, 80 µM | 24, 48, 72, 96, 120 hours | MTT | Dose- and time-dependent inhibition of cell proliferation.[6] |
| HT-29 (Colon Cancer) | 3.125 - 50 µM | 72 hours (3 days) | MTT | Dose-dependent growth inhibition with an IC50 of approximately 21 µM.[1] |
| PPC-1 (Prostate Cancer) | up to 100 µM | 24 hours | MTT | Sensitization of cells to FAS and TRAIL-induced apoptosis.[2] |
| PC-3, DU-145 (Prostate Cancer) | 20 - 60 µM | Not Specified | Anoikis Assay | Sensitization of cells to anoikis.[2] |
| T47D (Breast Cancer) | 20 - 60 µM | Not Specified | Apoptosis Assay | Sensitization of cells to CH-11-induced apoptosis.[2] |
| OVCAR-3 (Ovarian Cancer) | 20 - 60 µM | Not Specified | Anoikis Assay | Sensitization of cells to anoikis.[2] |
Experimental Protocols
A time-course experiment is recommended to determine the optimal treatment duration for a specific cell line. This involves treating cells with a range of this compound concentrations and measuring viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
Protocol 1: this compound Cell Viability Assay (MTT-based)
This protocol outlines a method for assessing cell viability by measuring the metabolic activity of cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]
Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9]
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl).[10]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570-590 nm).[9]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
For a time-course experiment, prepare multiple identical plates.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM).[6] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Return plates to the incubator.
-
-
MTT Assay at Each Time Point (e.g., 24h, 48h, 72h, 96h):
-
At the end of each incubation period, add 10-20 µL of MTT solution to each well.[6][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 590 nm.[9]
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the results to determine the IC50 value at each time point.
-
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. exchemistry.com [exchemistry.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Annexin V Staining for Apoptosis Detection Following Droxinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cells treated with the histone deacetylase (HDAC) inhibitor, Droxinostat, using Annexin V staining and flow cytometry. Additionally, it outlines the underlying signaling pathway of this compound-induced apoptosis.
Introduction
This compound is a histone deacetylase inhibitor that has been shown to induce apoptosis in various cancer cell lines.[1][2] A key event in early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[3] When conjugated to a fluorochrome, such as FITC, Annexin V can be used to identify apoptotic cells by flow cytometry.[3] Propidium iodide (PI) or other viability dyes are often used in conjunction with Annexin V to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[5]
This compound-Induced Apoptosis
This compound has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis.[1][2] Studies have shown that this compound treatment can lead to a significant increase in the percentage of apoptotic cells. For instance, in HT-29 colon cancer cells, treatment with 21 μM of this compound induced apoptosis in up to 21.24% of cells after 12 hours and 32.75% after 24 hours.[6] The mechanism of this compound-induced apoptosis involves the activation of caspases, a family of proteases crucial for the execution of apoptosis.[1] this compound treatment has been shown to increase the activity of caspase-3.[1] Furthermore, this compound can modulate the expression of apoptosis-related genes, leading to an increase in pro-apoptotic proteins like BAK and BAX, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[1][6] This shift in the balance of pro- and anti-apoptotic proteins contributes to the activation of the mitochondrial apoptotic pathway.[2]
Data Summary
The following table summarizes quantitative data related to this compound treatment and its effect on apoptosis.
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Annexin V Positive) | Reference |
| HT-29 (Colon Cancer) | 21 µM | 12 hours | 21.24% | [6] |
| HT-29 (Colon Cancer) | 21 µM | 24 hours | 32.75% | [6] |
Experimental Protocol: Annexin V Staining after this compound Treatment
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or other suitable culture vessels at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to attach and grow overnight.
-
Treat cells with the desired concentrations of this compound for the intended duration (e.g., 12, 24, or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle scraping to maintain cell membrane integrity. Collect the cells by centrifugation.
-
For suspension cells: Collect the cells directly by centrifugation.
-
Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (ideally within 1 hour).
-
Set up appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
Visualizations
Caption: this compound-induced apoptosis pathway.
Caption: Annexin V staining experimental workflow.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Droxinostat in Clonogenic Survival Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Droxinostat is a histone deacetylase (HDAC) inhibitor with selectivity for HDAC3, HDAC6, and HDAC8.[1][2][3] It has demonstrated anti-cancer activity by inducing apoptosis and inhibiting cell growth in various cancer cell lines.[4][5] The clonogenic survival assay is a fundamental in vitro method to assess the long-term proliferative potential of cells after treatment with cytotoxic agents like this compound. This document provides detailed application notes and protocols for utilizing this compound in clonogenic survival assays.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through multiple mechanisms. As an HDAC inhibitor, it increases the acetylation of histones H3 and H4, leading to a more open chromatin structure and altered gene expression.[5][6] This results in the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2 and c-FLIP, and the upregulation of pro-apoptotic proteins such as Bax and Bak.[4][5][7] this compound has also been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS), which contributes to its apoptotic effects.[4] Furthermore, it can activate caspase-3 and caspase-8, crucial executioners of apoptosis.[4][5]
Data Presentation: Quantitative Effects of this compound on Cancer Cell Lines
The following table summarizes the quantitative data on the effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HT-29 | Colon Cancer | MTT Assay | IC50 | ~21 μM | [4] |
| HT-29 | Colon Cancer | Clonogenic Assay | Clonogenic Rate (Control) | 56.70% | [4] |
| HT-29 | Colon Cancer | Clonogenic Assay | Clonogenic Efficiency (6.25 μM) | 51.90% | [4] |
| HT-29 | Colon Cancer | Clonogenic Assay | Clonogenic Efficiency (12.5 μM) | 46.20% | [4] |
| HT-29 | Colon Cancer | Clonogenic Assay | Clonogenic Efficiency (25 μM) | 12.07% | [4] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | Dose-dependent decrease in viability | 10-80 μM | [1][5] |
| SMMC-7721 | Hepatocellular Carcinoma | MTT Assay | Dose-dependent decrease in viability | 10-80 μM | [1][5] |
| PPC-1, PC-3, DU-145 | Prostate Cancer | Apoptosis Assay | Sensitization to apoptosis | Not specified | [5] |
| OVCAR-3 | Ovarian Cancer | Apoptosis Assay | Sensitization to apoptosis | Not specified | [5] |
Experimental Protocols
Protocol 1: General Clonogenic Survival Assay with this compound
This protocol is a generalized procedure for assessing the effect of this compound on the clonogenic survival of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Fixation solution (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells to be tested.
-
Determine the appropriate seeding density for each treatment condition. This should be optimized for each cell line to yield 50-150 colonies in the control wells. For HT-29 cells, a starting point of 500 cells per well can be used.[4]
-
Seed the cells in 6-well plates and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plates for the desired treatment duration (e.g., 24 to 48 hours).
-
-
Colony Formation:
-
After the treatment period, remove the this compound-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete culture medium to each well.
-
Return the plates to the incubator and allow colonies to form. This typically takes 10-14 days, depending on the cell line's growth rate.[4]
-
Monitor the plates every 2-3 days and change the medium if necessary.
-
-
Fixation and Staining:
-
When colonies in the control wells are visible and consist of at least 50 cells, remove the medium.
-
Gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate at room temperature for 10-20 minutes.
-
Remove the crystal violet solution and gently wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted / (Number of cells seeded x PE/100))
-
-
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Clonogenic Survival Assay
Caption: Workflow of a clonogenic survival assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. exchemistry.com [exchemistry.com]
- 4. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Droxinostat Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Droxinostat is a selective histone deacetylase (HDAC) inhibitor with potent anti-cancer activity observed in preclinical in-vitro studies. It primarily targets HDAC3, HDAC6, and HDAC8, leading to hyperacetylation of histones and subsequent modulation of gene expression.[1] This activity induces apoptosis in cancer cells through the activation of the mitochondrial pathway and downregulation of cellular FLICE-like inhibitory protein (c-FLIP).[2][3] These application notes provide a comprehensive overview of the available data on this compound and a generalized protocol for its administration in xenograft mouse models to evaluate its in-vivo anti-tumor efficacy.
Note: As of the latest available information, specific in-vivo efficacy data, including dosing regimens and tumor growth inhibition percentages for this compound in xenograft mouse models, have not been publicly detailed in the scientific literature. The following protocols are therefore based on established methodologies for other HDAC inhibitors and should be adapted and optimized for this compound through pilot studies.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. By blocking the removal of acetyl groups from histones, this compound promotes a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.[2] This leads to cell cycle arrest and apoptosis. Specifically, this compound has been shown to induce the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1][2] Furthermore, it suppresses the expression of c-FLIP, a key inhibitor of the extrinsic apoptotic pathway, thereby sensitizing cancer cells to apoptosis.[2]
dot graph Droxinostat_Mechanism_of_Action { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HDAC3 [label="HDAC3", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC6 [label="HDAC6", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC8 [label="HDAC8", fillcolor="#FBBC05", fontcolor="#202124"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetylation [label="Increased Histone\nAcetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Relaxed Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Tumor Suppressor Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)\nDownregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrial_Pathway [label="Mitochondrial\nPathway Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; cFLIP [label="c-FLIP\nDownregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extrinsic_Pathway [label="Enhanced Extrinsic\nApoptosis Signaling", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> {HDAC3, HDAC6, HDAC8} [label="inhibits"]; {HDAC3, HDAC6, HDAC8} -> Histones [label="deacetylates"]; this compound -> Acetylation [style=invis]; Histones -> Acetylation [label="leads to"]; Acetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> {Bax, Bcl2, cFLIP}; Bax -> Mitochondrial_Pathway; Bcl2 -> Mitochondrial_Pathway [arrowhead=tee]; Mitochondrial_Pathway -> Apoptosis; cFLIP -> Extrinsic_Pathway [arrowhead=tee]; Extrinsic_Pathway -> Apoptosis; } this compound's mechanism of action leading to apoptosis.
Data Presentation
In-Vitro Efficacy of this compound
The following table summarizes the observed in-vitro effects of this compound on various cancer cell lines. This data can be used to inform the selection of appropriate cell lines for xenograft studies.
| Cell Line | Cancer Type | Key Findings | IC50 | Reference |
| HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation, induction of apoptosis. | Not Specified | [2][3] |
| SMMC-7721 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation, induction of apoptosis. | Not Specified | [2][3] |
| HT-29 | Colon Cancer | Inhibition of cell growth and colony-forming ability, induction of apoptosis and oxidative stress. | ~21 µM | [1] |
| HCT-116 | Colon Cancer | Inhibition of cell growth. | Not Specified | [1] |
Template for In-Vivo Efficacy of this compound in Xenograft Models
This table provides a template for researchers to systematically record and present their in-vivo findings.
| Xenograft Model (Cell Line) | Dosing Regimen (mg/kg) | Administration Route | Treatment Schedule | Tumor Growth Inhibition (%) | Observations (e.g., Toxicity) |
| e.g., HT-29 | e.g., 25, 50, 100 | e.g., Oral Gavage | e.g., Daily for 21 days | Data to be determined | e.g., Body weight changes, clinical signs |
| e.g., HepG2 | e.g., 25, 50, 100 | e.g., Intraperitoneal | e.g., 5 days/week for 3 weeks | Data to be determined | e.g., Body weight changes, clinical signs |
Experimental Protocols
The following are detailed, generalized protocols for conducting a xenograft mouse model study to evaluate the anti-tumor efficacy of this compound.
Cell Line Selection and Culture
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound in vitro (see In-Vitro Efficacy table).
-
Cell Culture: Culture the selected cell line in the appropriate complete medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability: Before implantation, ensure cell viability is greater than 95% using a trypan blue exclusion assay.
Xenograft Mouse Model Establishment
-
Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest cultured cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. To enhance tumor formation, cells can be mixed 1:1 with Matrigel.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Tumors are typically palpable within 1-3 weeks.
This compound Formulation and Administration
-
Formulation: A common vehicle for HDAC inhibitors is a solution of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol (PEG300), and saline or water. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity. A suggested starting formulation could be 10% DMSO, 40% PEG300, and 50% sterile water. The formulation should be prepared fresh daily.
-
Dosing: Based on in-vivo studies of other HDAC inhibitors, a starting dose range of 25-100 mg/kg could be explored in a pilot study to determine the maximum tolerated dose (MTD).
-
Administration: this compound can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The choice of administration route should be consistent throughout the study.
Efficacy Assessment
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into a control group (vehicle only) and one or more treatment groups.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Clinical Observations: Monitor and record the body weight of each mouse daily or every other day as an indicator of toxicity. Observe the mice for any clinical signs of distress.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or if treated animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Endpoint Analysis
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histology and Immunohistochemistry (IHC): A portion of the tumor tissue can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (H&E staining) to assess tumor morphology and necrosis. IHC can be performed to analyze the expression of biomarkers of interest, such as acetylated histones (Ac-H3, Ac-H4), Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker).
-
Western Blot Analysis: Another portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis to quantify the levels of target proteins (e.g., HDAC3, Bax, Bcl-2, c-FLIP).
References
Droxinostat: A Tool for Investigating and Overcoming Anoikis Resistance in Cancer Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the extracellular matrix (ECM). Resistance to anoikis is a critical hallmark of metastatic cancer cells, enabling their survival in circulation and subsequent colonization of distant organs. Droxinostat, a potent and selective inhibitor of histone deacetylases (HDACs), has emerged as a valuable chemical probe for studying the mechanisms of anoikis resistance and as a potential therapeutic agent to re-sensitize cancer cells to this crucial cell death pathway.
This compound primarily targets HDAC3, HDAC6, and HDAC8, leading to an increase in the acetylation of histone and non-histone proteins. This epigenetic modulation results in the altered expression of genes involved in cell survival and apoptosis. Notably, this compound has been shown to induce apoptosis in various cancer cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its ability to sensitize cancer cells to anoikis makes it a particularly useful tool for investigating the signaling networks that govern anchorage-independent survival.
This document provides detailed protocols for utilizing this compound to study anoikis resistance, including methods for inducing and quantifying anoikis, and for analyzing key signaling pathways implicated in this process.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: this compound IC50 Values for HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC3 | 16.9[1][2] |
| HDAC6 | 2.47[1][2] |
| HDAC8 | 1.46[1][2] |
| Other HDACs | > 20[1] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Effective Concentration (µM) | Observed Effect |
| HT-29 (Colon Cancer) | Apoptosis Assay | 21 | 21.24% apoptosis at 12h; 32.75% at 24h[3] |
| HT-29 (Colon Cancer) | Clonogenic Assay | 12.5 - 25 | Significant decrease in colony formation[3] |
| PPC-1 (Prostate Cancer) | Anoikis Sensitization | 20 - 60 | Sensitizes cells to anoikis in suspension culture[1] |
| HepG2 & SMMC-7721 (Hepatocellular Carcinoma) | Apoptosis Assay | 20 - 40 | Dose-dependent induction of apoptosis[4] |
Experimental Protocols
Protocol 1: Induction and Quantification of Anoikis Using this compound
This protocol describes how to induce anoikis by preventing cell attachment and how to assess the effect of this compound on cell survival.
Materials:
-
Cancer cell line of interest (e.g., PPC-1, HT-29)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Poly(2-hydroxyethyl methacrylate) (Poly-HEMA)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Preparation of Poly-HEMA Coated Plates:
-
Prepare a 10 mg/mL solution of Poly-HEMA in 95% ethanol.
-
Add 1 mL of the Poly-HEMA solution to each well of a 6-well plate.
-
Allow the ethanol to evaporate completely in a sterile cell culture hood.
-
Repeat the coating process once more.
-
Wash the wells with sterile PBS before use.[1]
-
-
Cell Seeding and Treatment:
-
Grow cells to approximately 80% confluency in standard tissue culture flasks.
-
Detach cells using Trypsin-EDTA and resuspend in complete medium to create a single-cell suspension.
-
Seed 2 x 10^5 cells per well into the Poly-HEMA coated 6-well plates.
-
As a control, seed the same number of cells into a standard uncoated 6-well plate (adherent control).
-
Treat the cells in the Poly-HEMA coated plates with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a DMSO vehicle control.
-
Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of Anoikis by Flow Cytometry:
-
Harvest the cells from the Poly-HEMA coated plates by gentle pipetting.
-
Harvest the cells from the adherent control plate using Trypsin-EDTA.
-
Centrifuge the cell suspensions at 400 x g for 5 minutes and wash twice with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5]
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Protocol 2: Western Blot Analysis of FAK and Src Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of Focal Adhesion Kinase (FAK) and Src, key regulators of cell survival and anoikis resistance.
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-FAK (Tyr397)
-
Anti-total FAK
-
Anti-phospho-Src (Tyr416)
-
Anti-total Src
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells harvested from the anoikis assay in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.[2]
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins.[2]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) diluted in 5% BSA/TBST overnight at 4°C.[2]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with antibodies against total FAK, total Src, and a loading control like β-actin.
-
Visualization of Pathways and Workflows
Caption: this compound's mechanism of inducing apoptosis.
Caption: this compound's potential role in FAK/Src signaling.
Caption: Workflow for studying this compound and anoikis.
References
- 1. Trichostatin A-induced detransformation correlates with decreased focal adhesion kinase phosphorylation at tyrosine 861 in ras-transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Synergistic Anti-Cancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synergistic Anticancer FAK and HDAC Inhibitor Combination Discovered by a Novel Chemical-Genetic High-Content Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichostatin A activates FOXO1 and induces autophagy in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Droxinostat Technical Support Center: Troubleshooting Aqueous Insolubility
For researchers, scientists, and drug development professionals utilizing Droxinostat, its poor aqueous solubility presents a significant experimental hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution when I dilute my DMSO stock in aqueous media?
A1: this compound is a lipophilic molecule and is practically insoluble in water.[1][2] While it readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO), subsequent dilution into an aqueous environment, such as cell culture media or phosphate-buffered saline (PBS), drastically reduces its solubility. This occurs because the DMSO is dispersed in the aqueous solution, and the this compound molecules are forced out of solution, leading to precipitation.[3][4] This is a common issue for many poorly water-soluble compounds used in biological research.[5]
Q2: What is the best solvent to dissolve this compound?
A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution.[6] The most commonly recommended solvent is DMSO.[1][2][7][8] Ethanol is also a viable option.[2][8] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[1][7]
Q3: I've dissolved this compound in DMSO, but it still precipitates upon dilution. What can I do?
A3: This is a common challenge. Here are several troubleshooting steps you can take:
-
Optimize the dilution process: Instead of adding the aqueous medium to your DMSO stock, add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or stirring.[6][9] This gradual introduction can help prevent localized high concentrations of this compound that lead to rapid precipitation.
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration in your experiment.
-
Use a co-solvent system: For in vivo studies, and adaptable for some in vitro work, a co-solvent system can be employed to improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[7]
-
Sonication: After dilution, brief sonication in a water bath can sometimes help to redissolve fine precipitates.[6]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[10] However, the tolerance can vary between cell lines. It is always recommended to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to account for any potential effects of the solvent on cell viability and function.
Troubleshooting Guide
This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.
Problem: Precipitate is observed in the cell culture medium after adding this compound.
| Observation | Possible Cause | Recommended Solution |
| Immediate, heavy precipitate upon adding DMSO stock to media. | Rapid precipitation due to exceeding the aqueous solubility limit. | 1. Prepare a more dilute stock solution in DMSO.2. Perform serial dilutions of the stock in the aqueous medium.3. Add the this compound stock solution dropwise to the pre-warmed media while stirring.[6][9] |
| Fine, crystalline precipitate forms over time in the incubator. | The solution is supersaturated, and the compound is slowly crystallizing out. | 1. Lower the final working concentration of this compound.2. Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.[11] |
| Cloudy or amorphous precipitate forms. | Interaction of this compound with components in the cell culture medium (e.g., proteins in fetal bovine serum). | 1. Test the solubility of this compound in serum-free media first.2. If possible, consider reducing the serum concentration in your experimental medium.3. Filter the final this compound-containing medium through a 0.22 µm sterile filter (note: this may reduce the effective concentration of the compound).[11] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| DMSO | ≥ 150 mg/mL (615.54 mM) | [7] |
| DMSO | 49 mg/mL (201.07 mM) | [1] |
| DMSO | 40 mg/mL | [12] |
| DMSO | 30 mg/mL | [8] |
| DMSO | ≥ 11.35 mg/mL | [2] |
| Ethanol | ≥ 102.8 mg/mL | [2] |
| Ethanol | 49 mg/mL | [1] |
| Ethanol | 40 mg/mL | [12] |
| Ethanol | 30 mg/mL | [8] |
| DMF | 30 mg/mL | [8] |
| Ethanol:PBS (pH 7.2) (1:20) | 0.05 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[7][13]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
To minimize precipitation, add the this compound stock solution dropwise to the medium while gently mixing.
-
Ensure the final DMSO concentration is consistent across all experimental and control wells and does not exceed a cytotoxic level (typically <0.5%).
-
Use the freshly prepared working solutions immediately for your experiments. Do not store aqueous solutions of this compound.[14]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Droxinostat Off-Target Effects on MBLAC2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Droxinostat on Metallo-β-lactamase domain-containing protein 2 (MBLAC2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and what is its known off-target interaction with MBLAC2?
A1: this compound is a selective histone deacetylase (HDAC) inhibitor, primarily targeting HDAC6 and HDAC8.[1][2] However, studies have shown that this compound, a hydroxamic acid-based inhibitor, may have limited activity against HDACs in certain experimental contexts and can exhibit affinity for other zinc-dependent metalloenzymes.[3] Notably, Metallo-β-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent and potent off-target for hydroxamic acid HDAC inhibitors.[3][4][5][6]
Q2: What is the function of MBLAC2, and what are the consequences of its inhibition by this compound?
A2: MBLAC2 is a poorly characterized protein that functions as a palmitoyl-CoA hydrolase. Inhibition of MBLAC2's enzymatic activity has been shown to lead to the accumulation of extracellular vesicles (EVs).[3][4][6] Therefore, when using this compound, researchers should be aware that observed cellular effects, particularly those related to vesicle trafficking and lipid metabolism, may be a consequence of MBLAC2 inhibition rather than, or in addition to, HDAC inhibition.
Q3: Has the binding affinity of this compound to MBLAC2 been quantitatively determined?
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed with this compound Treatment
-
Problem: You are observing a cellular phenotype (e.g., changes in cell morphology, signaling pathways, or protein localization) that is not consistent with the known functions of HDAC6 and HDAC8.
-
Possible Cause: The observed phenotype may be due to the off-target inhibition of MBLAC2 by this compound, leading to the accumulation of extracellular vesicles and alterations in lipid metabolism.[3]
-
Troubleshooting Steps:
-
Validate MBLAC2 Inhibition: Perform an MBLAC2 enzymatic assay (see Experimental Protocols section) to determine if this compound inhibits MBLAC2 activity at the concentrations used in your experiments.
-
Use a Structurally Different HDAC Inhibitor: As a control, treat your cells with an HDAC inhibitor from a different chemical class that does not have a hydroxamic acid moiety. If the unexpected phenotype is diminished, it strongly suggests an off-target effect of the hydroxamate group, likely involving MBLAC2.
-
MBLAC2 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MBLAC2 expression. If the phenotype of MBLAC2 knockdown/knockout cells resembles that of this compound-treated cells, it provides strong evidence for the on-target nature of the off-target effect.
-
Extracellular Vesicle Analysis: Isolate and quantify extracellular vesicles from the supernatant of this compound-treated and control cells. An increase in EV production would be consistent with MBLAC2 inhibition.
-
Issue 2: Inconsistent Results in Cellular Assays
-
Problem: You are observing high variability in your experimental results when using this compound.
-
Possible Cause: The dual activity of this compound on both HDACs and MBLAC2 could lead to complex and variable cellular responses depending on the specific cell line, its metabolic state, and the expression levels of HDACs and MBLAC2.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the relative expression levels of HDAC6, HDAC8, and MBLAC2 in your cell line of interest using techniques like qPCR or Western blotting.
-
Dose-Response Curves: Perform careful dose-response experiments for your phenotype of interest to identify a concentration range where the effect is most reproducible.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a non-toxic level.
-
Quantitative Data
As specific binding affinity data for this compound and MBLAC2 is not available, the following table provides the known IC50 values of this compound against its primary HDAC targets for reference. Researchers are encouraged to determine the IC50 of this compound for MBLAC2 using the protocol provided below.
| Compound | Target | IC50 (µM) |
| This compound | HDAC3 | 16.9[7] |
| HDAC6 | 2.47[1][7] | |
| HDAC8 | 1.46[1][7] |
Experimental Protocols
Protocol 1: MBLAC2 Palmitoyl-CoA Hydrolase Inhibition Assay
This protocol is adapted from a method used to screen for MBLAC2 inhibitors and can be used to determine the inhibitory potential of this compound.[3]
Materials:
-
Recombinant human MBLAC2 protein
-
[3H]-palmitoyl CoA (radiolabeled substrate)
-
Non-radioactive palmitoyl (B13399708) CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, incubate recombinant MBLAC2 (e.g., 30 nM final concentration) with varying concentrations of this compound (or vehicle control, e.g., DMSO) in assay buffer.
-
Incubate at 30°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction hot mix by diluting [3H]-palmitoyl CoA with non-radioactive palmitoyl CoA to the desired final concentration (e.g., 6.25 µM).
-
Initiate the hydrolysis reaction by adding the reaction hot mix to the enzyme-inhibitor solution.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding an acidic quench solution (e.g., 1 M HCl).
-
Extract the liberated [3H]-palmitic acid using an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).
-
-
Quantification:
-
Transfer the organic phase containing the [3H]-palmitic acid to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MBLAC2 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound against MBLAC2.
Caption: Signaling pathways affected by this compound, including its off-target effect on MBLAC2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Droxinostat experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Droxinostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective histone deacetylase (HDAC) inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of class I and IIb HDAC enzymes, specifically HDAC3, HDAC6, and HDAC8.[1][2][3] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones H3 and H4, which alters gene expression, ultimately inducing apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: Which cancer cell lines have been reported to be sensitive to this compound?
This compound has been shown to be effective in a variety of cancer cell lines, including:
-
Hepatocellular carcinoma (HCC) lines: HepG2 and SMMC-7721[4][5]
-
Prostate cancer cell lines: PPC-1, PC-3, and DU-145[4]
-
Breast cancer cell line: T47D[4]
-
Ovarian cancer cell line: OVCAR-3[4]
-
Colon cancer cell line: HT-29[6]
Q3: What are the known downstream effects of this compound treatment?
This compound treatment has been observed to cause the following downstream effects in sensitive cancer cell lines:
-
Induction of Apoptosis: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][6]
-
Cell Cycle Arrest: As with many HDAC inhibitors, this compound can cause cell cycle arrest, though the specific phase can be cell-type dependent.
-
Modulation of Apoptotic Proteins: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2 and c-FLIP.[1][4]
-
Induction of Oxidative Stress: In colon cancer cells, this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[6]
Q4: Is this compound in clinical trials?
Currently, there is no direct evidence from the provided search results indicating that this compound is in clinical trials. The landscape of HDAC inhibitors in clinical development is broad, with several other compounds being investigated for various cancers.[7][8][9]
Troubleshooting Guide
Issue 1: High variability in cell viability (MTT/XTT) assay results.
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Seeding Density | Optimize and strictly control the initial cell seeding density. Uneven cell distribution can lead to significant well-to-well variability. |
| This compound Solubility and Stability | Prepare fresh this compound solutions for each experiment from a high-concentration stock stored under recommended conditions. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Incubation Time | Optimize the incubation time with this compound. Effects on cell viability are time and dose-dependent.[4] |
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. Apoptosis induction is dose-dependent.[4] |
| Incorrect Timing of Assay | Conduct a time-course experiment to identify the peak of apoptotic activity. Early time points may show more early apoptotic cells (Annexin V positive, PI negative), while later time points will show more late apoptotic/necrotic cells (Annexin V and PI positive). |
| Cell Handling during Staining | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining. |
| Compensation Issues in Flow Cytometry | Ensure proper compensation settings on the flow cytometer to correct for spectral overlap between the Annexin V and PI fluorochromes. |
Issue 3: Difficulty detecting changes in protein expression via Western Blot.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Antibody Selection | Use antibodies validated for the specific application (Western Blot) and target protein. Ensure the antibody recognizes the correct isoform and post-translational modifications (e.g., acetylated histones). |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein across all lanes. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading. |
| Timing of Protein Harvest | The expression of target proteins can vary over time after this compound treatment. Perform a time-course experiment to determine the optimal time point for observing changes in your protein of interest. |
| Sub-optimal Lysis Buffer | Use a lysis buffer containing appropriate protease and phosphatase inhibitors to prevent protein degradation. For histone analysis, an acidic extraction method may be necessary. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HT-29 | Colon Cancer | ~21 | MTT Assay[6] |
| HepG2 | Hepatocellular Carcinoma | Dose-dependent decrease in viability observed up to 80 µM | MTT Assay[4] |
| SMMC-7721 | Hepatocellular Carcinoma | Dose-dependent decrease in viability observed up to 80 µM | MTT Assay[4] |
Table 2: this compound Selectivity for HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC3 | 16.9[1][2][3] |
| HDAC6 | 2.47[1][2][3] |
| HDAC8 | 1.46[1][2][3] |
| Other HDACs (1, 2, 4, 5, 7, 9, 10) | >20[3] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimized time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Western Blot for Histone Acetylation
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Troubleshooting workflow for apoptosis assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. exchemistry.com [exchemistry.com]
- 4. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Facebook [cancer.gov]
- 9. chimia.ch [chimia.ch]
Optimizing Droxinostat concentration to minimize cytotoxicity
Welcome to the Droxinostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this compound, with a specific focus on minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDAC3, HDAC6, and HDAC8.[1][2][3] By blocking the activity of these enzymes, this compound leads to an increase in the acetylation of histones and other proteins. This altered acetylation status can result in the reactivation of tumor suppressor genes and other genes involved in key cellular processes like cell cycle arrest and apoptosis (programmed cell death).[1][4]
Q2: How does this compound induce cell death in cancer cells?
A2: this compound primarily induces apoptosis in cancer cells through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: this compound can alter the expression of proteins in the Bcl-2 family, leading to an increased ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This triggers the loss of mitochondrial membrane potential and the release of cytochrome c, which ultimately activates caspases and leads to apoptosis.[1][2]
-
The Extrinsic (Death Receptor) Pathway: this compound has been shown to sensitize cancer cells to death receptor ligands like TRAIL. It can downregulate the expression of c-FLIP, an inhibitor of caspase-8, thereby promoting the activation of the extrinsic apoptosis pathway.[1][2]
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound is highly dependent on the specific cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental setup. For reference, the half-maximal inhibitory concentration (IC50) for this compound in HT-29 colon cancer cells is approximately 21 μM.[1] In other studies, concentrations starting from 20 μM have been shown to have an apoptotic effect in hepatocellular carcinoma cell lines.[2][3]
Q4: How can I minimize this compound-induced cytotoxicity in my experiments?
A4: To minimize cytotoxicity, consider the following strategies:
-
Concentration Optimization: Perform a careful dose-response curve to identify the lowest effective concentration that achieves the desired biological effect with minimal cell death.
-
Time-Course Experiments: Determine the optimal treatment duration. Shorter exposure times may be sufficient to induce the desired changes without causing excessive cytotoxicity.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing strategy (e.g., 24 hours on, 24 hours off) may allow cells to recover while still achieving the desired effect.
-
Monitor Cell Health: Regularly assess cell morphology and viability throughout the experiment.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. To maintain stability, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your final working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) and non-toxic to your cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations. | The cell line is highly sensitive to this compound. | Perform a dose-response experiment starting from a very low concentration (e.g., in the nanomolar range). Reduce the incubation time. |
| No observable effect on cell viability or desired biological outcome. | The this compound concentration is too low. The inhibitor has degraded. The target HDACs are not highly expressed in the cell line. | Perform a dose-response experiment with a wider and higher concentration range. Prepare fresh this compound solutions for each experiment. Verify the expression levels of HDAC3, HDAC6, and HDAC8 in your cell line using methods like qPCR or Western blot. |
| Inconsistent results between experiments. | Inconsistent cell seeding density. Variability in this compound solution preparation. Cell line instability or high passage number. | Ensure a uniform single-cell suspension before seeding and use a consistent seeding density. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Use cells from a similar passage number for all experiments. |
| Unexpected phenotypic changes in cells. | Off-target effects of this compound. The cellular context and signaling network of the specific cell line. | Carefully observe and document any morphological changes. Investigate potential off-target effects by consulting literature or performing additional molecular analyses. Consider using a secondary, structurally different HDAC inhibitor to confirm that the observed phenotype is due to HDAC inhibition. |
Experimental Protocols
Dose-Response and Cell Viability Determination using MTT Assay
This protocol is for determining the IC50 of this compound and assessing its effect on cell viability.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assessment using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Harvest the cells, making sure to collect any floating cells from the supernatant, as these may be apoptotic.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | ~21 | [1] |
| HepG2 | Hepatocellular Carcinoma | >10 (apoptotic effect starting at 20) | [2][3] |
| SMMC-7721 | Hepatocellular Carcinoma | >10 (apoptotic effect starting at 20) | [2][3] |
| PPC-1 | Prostate Cancer | Not explicitly stated, but sensitizes to apoptosis at 20-60 µM | |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but sensitizes to apoptosis | [1] |
| DU-145 | Prostate Cancer | Not explicitly stated, but sensitizes to apoptosis | [1] |
Table 2: Effect of this compound Concentration on Apoptosis in HT-29 Colon Cancer Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| 21 | 12 | 21.24 |
| 21 | 24 | 32.75 |
Data extracted from a study by Chien et al. (2018).[1]
Visualizations
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Droxinostat stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing droxinostat effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a histone deacetylase (HDAC) inhibitor.[1][2] It selectively inhibits HDAC3, HDAC6, and HDAC8, leading to an increase in the acetylation of histones H3 and H4.[1][3][4] This alteration in histone acetylation can modify chromatin structure and gene expression, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][5][6][7] this compound has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][8]
Q2: What is the stability of this compound in cell culture media?
Currently, there is limited publicly available data on the specific half-life and degradation products of this compound in various cell culture media. The stability of a compound in aqueous and protein-rich environments like cell culture media can be influenced by factors such as pH, temperature, and interactions with media components. One supplier notes a stability of at least four years for the solid compound when stored at -20°C, but this does not reflect its stability in a working solution.[4] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions. A protocol for this is provided in the "Experimental Protocols" section.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[9] For example, a 10 mM stock solution can be prepared and stored at -20°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: At what concentrations should I use this compound in my cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations ranging from 10 µM to 100 µM.[1][9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | Degradation of this compound in cell culture medium: The compound may not be stable under your experimental conditions (e.g., prolonged incubation at 37°C). | Determine the stability of this compound in your specific cell culture medium using the provided protocol. Consider replenishing the medium with fresh this compound during long-term experiments. |
| Suboptimal drug concentration: The concentration used may be too low for your specific cell line. | Perform a dose-response experiment (e.g., using an MTT or apoptosis assay) to determine the IC50 value for your cell line. | |
| Cell line resistance: Some cell lines may be inherently resistant to this compound. | Review the literature to see if your cell line has been previously tested with this compound or other HDAC inhibitors. Consider using a different cell line or a combination therapy approach. | |
| High background noise or off-target effects | DMSO toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments. |
| Compound precipitation: this compound may precipitate out of solution at high concentrations or in certain media. | Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, try lowering the concentration or preparing a fresh dilution. | |
| Variability between experiments | Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the this compound stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density, passage number, and media formulation. |
Quantitative Data
Table 1: IC50 Values of this compound for Histone Deacetylases
| HDAC Isoform | IC50 (µM) |
| HDAC3 | 16.9 |
| HDAC6 | 2.47 |
| HDAC8 | 1.46 |
| HDAC1, 2, 4, 5, 7, 9, 10 | >20 |
| Data sourced from multiple suppliers and publications.[1][2][4][9][11] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile or other suitable organic solvent
Methodology:
-
Preparation of this compound Spiked Medium:
-
Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Aliquot this solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
-
Incubation:
-
Immediately process the "0 hour" time point sample as described below.
-
Place the remaining tubes in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
To precipitate proteins, add a cold organic solvent (e.g., acetonitrile) to the medium sample (a 1:3 ratio of medium to solvent is common).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining against time.
-
From this plot, you can determine the half-life (t1/2) of this compound in your cell culture medium.
-
Protocol 2: this compound-Induced Apoptosis Assay using Flow Cytometry
This protocol describes how to measure apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Methodology:
-
Cell Seeding:
-
Seed your cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium from your stock solution. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 hours).[3]
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.[3]
-
-
Flow Cytometry Analysis:
-
Add additional 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
The cell population will be separated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
-
Visualizations
Caption: Workflow for determining this compound stability.
Caption: this compound's mechanism of inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Droxinostat IC50 Values
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Droxinostat IC50 values during their experiments.
Troubleshooting Guide: Inconsistent IC50 Values
Q1: Why are my this compound IC50 values inconsistent across experiments?
Inconsistent IC50 values are a common challenge in cell-based assays and can arise from a variety of biological and technical factors.[1][2] For a selective HDAC inhibitor like this compound, which primarily targets HDAC3, HDAC6, and HDAC8, slight variations in experimental conditions can significantly impact the final calculated IC50.[3][4] Key sources of variability include cell health and density, passage number, compound handling and stability, and the specific assay protocol and data analysis methods used.[1]
Q2: How much variation in IC50 values is considered acceptable?
For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[1] However, variations larger than this may signal underlying issues with experimental consistency that require investigation.[1]
Q3: My this compound IC50 value is different from what is reported in the literature. Should I be concerned?
It is not uncommon for IC50 values to differ between laboratories, even for the same cell line.[2] This can be due to subtle differences in experimental protocols, such as the specific cell viability assay used (e.g., MTT, CellTiter-Glo), the passage number of the cells, or variations in cell culture media and supplements.[1][2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting inconsistent this compound IC50 values.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Frequently Asked Questions (FAQs)
Q1: Could the choice of cytotoxicity assay affect the this compound IC50 value?
Yes, absolutely. Different assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[1] this compound induces apoptosis through the mitochondrial pathway and by downregulating c-FLIP.[5][6] An assay that measures an earlier apoptotic event might yield a different IC50 than one that measures a later event like loss of metabolic activity.
Q2: What is the "edge effect" in 96-well plates, and could it be impacting my results?
The "edge effect" refers to the phenomenon where the wells on the perimeter of a 96-well plate are more prone to evaporation than the inner wells. This can lead to increased concentrations of this compound and other media components in the outer wells, potentially affecting cell growth and leading to skewed results.[1] To mitigate this, it is recommended to not use the outer wells for experimental data points and instead fill them with sterile media or PBS.
Q3: How important is the confluency of my cells when I add this compound?
Cell confluency is critical. Cells that are too sparse may be more sensitive to the drug, while cells that are overly confluent may exhibit reduced sensitivity due to contact inhibition and altered growth rates. It is crucial to seed cells at a consistent density that ensures they are in the exponential growth phase throughout the drug incubation period.[7]
Q4: Can the final concentration of the solvent (e.g., DMSO) affect the IC50 value?
Yes. High concentrations of solvents like DMSO can be toxic to cells and can influence the apparent activity of the compound being tested. The final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, and should be consistent across all wells, including the vehicle control.[7]
Q5: How does this compound's mechanism of action relate to potential IC50 variability?
This compound is a selective HDAC inhibitor, primarily targeting HDAC3, HDAC6, and HDAC8.[3][4] This selective inhibition leads to the acetylation of histones H3 and H4, which in turn alters gene expression.[5] this compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and downregulating the anti-apoptotic protein FLIP.[5][6] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
This compound IC50 Values
The following table summarizes reported IC50 values for this compound against various HDAC isoforms and in different cell lines. Note that values can vary based on the specific assay conditions.
| Target/Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| HDAC3 | Enzymatic | 16.9 | [3][4] |
| HDAC6 | Enzymatic | 2.47 | [3][4] |
| HDAC8 | Enzymatic | 1.46 | [3][4] |
| HDAC1, 2, 4, 5, 7, 9, 10 | Enzymatic | > 20 | [3] |
| HepG2 (Hepatocellular Carcinoma) | Cell-based | Concentration-dependent inhibition (0-80 µM) | [4][5] |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell-based | Concentration-dependent inhibition (0-80 µM) | [4][5] |
| HT-29 (Colon Cancer) | Cell-based | Concentration-dependent inhibition | [6] |
| PPC-1 (Prostate Cancer) | Cell-based | Sensitizes cells to apoptosis (20-60 µM) | [3] |
| PC-3, DU-145, T47D, OVCAR-3 | Cell-based | Sensitizes cells to apoptosis | [3] |
Experimental Protocol: this compound IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 value of this compound in a given adherent cancer cell line.
1. Cell Seeding:
- Harvest cells that are in the exponential growth phase.
- Perform a cell count to determine cell viability and concentration.
- Dilute the cells to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a 96-well plate.
- Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.[1]
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[3]
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[1]
3. Incubation:
- Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3] The incubation time should be kept consistent across all experiments.
4. MTT Assay:
- After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
- Carefully remove the medium containing MTT.
- Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1]
5. Data Acquisition and Analysis:
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the this compound concentration.
- Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Droxinostat Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Droxinostat in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in a previously sensitive cancer cell line.
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness, characterized by a higher IC50 value. What are the potential underlying resistance mechanisms?
Answer: Acquired resistance to Histone Deacetylase (HDAC) inhibitors like this compound can manifest through several mechanisms. Based on studies of other HDAC inhibitors, the most common reasons for decreased efficacy include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for HDAC inhibition by upregulating alternative signaling pathways that promote survival and proliferation. The PI3K/AKT/mTOR and MAPK pathways are frequently implicated in resistance to HDAC inhibitors.[1][2]
-
Upregulation of Anti-Apoptotic Proteins: Resistance can be mediated by the increased expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1).[1][3] These proteins block the mitochondrial pathway of apoptosis, which is a key mechanism of this compound-induced cell death.[4][5]
-
Epigenetic Compensation: Cancer cells might develop resistance by activating redundant epigenetic pathways to counteract the effects of HDAC inhibition.[1] This can involve alterations in other histone modifications or DNA methylation to maintain a malignant gene expression profile.[1]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[1]
-
Loss of Histone Acetylation Response: In some cases of acquired resistance to HDAC inhibitors, a global loss of histone H2A, H2B, H3, and H4 acetylation is observed upon treatment, indicating a failure to engage the primary target.[6][7]
Recommended Troubleshooting Workflow
To investigate the specific mechanism of resistance in your cell line, we recommend the following experimental workflow:
References
- 1. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
How to prevent Droxinostat precipitation in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Droxinostat, with a specific focus on preventing its precipitation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of histone deacetylases (HDACs), specifically targeting HDAC3, HDAC6, and HDAC8.[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other proteins, which in turn alters gene expression. This alteration can induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in oncology research.[1][3]
Q2: What are the primary cellular pathways affected by this compound?
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][3][4] Additionally, this compound has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key inhibitor of the extrinsic apoptosis pathway.[1][3] This dual effect on both intrinsic and extrinsic apoptotic pathways enhances its anti-cancer activity.
Q3: Why does this compound precipitate in my experiments, and how can I prevent it?
This compound is a hydrophobic compound with low solubility in aqueous solutions, which is the primary reason for its precipitation in experimental settings.[5] Precipitation can be influenced by factors such as the final concentration of the compound, the temperature of the media, and the solvent concentration.
To prevent precipitation, consider the following troubleshooting steps:
-
Proper Stock Solution Preparation: Dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or DMF to create a high-concentration stock solution.[2] Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Use of Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.[5][6]
-
Stepwise Dilution: Avoid adding a concentrated stock solution directly into a large volume of media. Instead, perform a serial dilution of the stock solution in pre-warmed media. Add the compound dropwise while gently mixing to avoid localized high concentrations that can lead to precipitation.[5][6]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity and precipitation.[6]
-
Solubility Testing: Before proceeding with your main experiment, it is advisable to perform a small-scale solubility test. Prepare a series of dilutions of your this compound stock solution in your cell culture medium and visually inspect for any signs of precipitation immediately and after incubation at 37°C for a duration similar to your planned experiment.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This is often referred to as "crashing out."
-
Recommended Solutions:
-
Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Dilution: Perform a stepwise serial dilution in pre-warmed (37°C) media.
-
Check Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is within a cell-tolerable range (typically <0.5%).[6]
-
Issue 2: Precipitate Forms After Incubation
-
Potential Cause: The compound may be unstable in the cell culture medium over time, or changes in pH due to cellular metabolism could affect its solubility.
-
Recommended Solutions:
-
Fresh Media Preparation: Consider preparing fresh media with this compound more frequently for long-term experiments.
-
Monitor Media pH: In dense cell cultures, monitor the pH of the medium as significant changes can impact compound solubility.
-
Use of Serum: The presence of serum in the culture medium can sometimes help to keep hydrophobic compounds in solution due to protein binding.[5]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (615.54 mM) | [7] |
| Ethanol | 49 mg/mL (201.07 mM) | [6] |
| DMF | 30 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:20) | 0.05 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
-
-
Working Solution Preparation (for cell culture):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[5]
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can first make an intermediate dilution of 1 mM in media, and then further dilute that to 10 µM.
-
Add the this compound solution to the cells immediately after preparation.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is adapted for adherent cells treated with this compound.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, remove the medium and replace it with fresh, pre-warmed medium containing various concentrations of this compound (and a vehicle control with the same final DMSO concentration). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm or 590 nm using a microplate reader.[8]
Protocol 3: Western Blot Analysis of Histone Acetylation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a high-percentage polyacrylamide gel to resolve the low molecular weight histone proteins.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[9]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3 or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate.[10]
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberoylanilide Hydroxamic Acid (Vorinostat) Up-regulates Progranulin Transcription: RATIONAL THERAPEUTIC APPROACH TO FRONTOTEMPORAL DEMENTIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 10. benchchem.com [benchchem.com]
Droxinostat Off-Target Kinase Inhibition Potential: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known and potential off-target inhibition profile of Droxinostat, with a specific focus on kinases. The content is presented in a question-and-answer format to address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] It selectively inhibits class I and IIb HDACs, specifically HDAC3, HDAC6, and HDAC8, at micromolar concentrations.[1][2][4] Inhibition of these enzymes leads to an increase in histone acetylation, which in turn affects gene expression, ultimately inducing apoptosis in cancer cells.[3][5]
Q2: Is there any published data on this compound's off-target kinase inhibition?
A2: Currently, there is a lack of publicly available data from large-scale kinase screening panels (e.g., KINOMEscan®) specifically for this compound. While off-target effects are common for many small molecule inhibitors, direct evidence of this compound inhibiting any specific kinase has not been reported in the reviewed literature.
Q3: What are the known off-targets of this compound?
A3: A chemical proteomics study identified Metallo-β-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[6] MBLAC2 is an acyl-CoA hydrolase and not a kinase.[7][8][9] While this study did not observe this compound binding to HDACs under their specific experimental conditions, it highlights the potential for off-target interactions with other metalloenzymes.[6]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary HDAC targets.
| Target | IC50 (µM) | Assay Type |
| HDAC8 | 1.46 | Cell-free fluorometric assay |
| HDAC6 | 2.47 | Cell-free fluorometric assay |
| HDAC3 | 16.9 | Cell-free fluorometric assay |
| HDAC1, 2, 4, 5, 7, 9, 10 | >20 | Cell-free fluorometric assay |
Data sourced from Selleck Chemicals product information.[2]
Troubleshooting Unexpected Experimental Results
Issue: I am observing a cellular phenotype that is not consistent with the known mechanism of HDAC inhibition by this compound. Could this be due to off-target kinase inhibition?
While there is no direct evidence, it is a plausible hypothesis. Here is a guide to help you troubleshoot this observation:
Step 1: Confirm the On-Target Effect
-
Action: Perform a Western blot to check for increased acetylation of known HDAC substrates, such as histone H3 or α-tubulin (a substrate of HDAC6).
-
Rationale: This will confirm that this compound is engaging its primary targets in your experimental system.
Step 2: Rule Out Other Common Off-Targets
-
Action: If your experimental system allows, investigate the potential involvement of MBLAC2.
-
Rationale: As a known off-target of similar compounds, altered lipid metabolism or other MBLAC2-related phenotypes could explain the unexpected results.[6]
Step 3: Preliminary Assessment of Kinase Pathway Involvement
-
Action: Use phospho-specific antibodies for major signaling pathways (e.g., Akt, ERK, JNK) to screen for changes in phosphorylation status upon this compound treatment.
-
Rationale: An unexpected change in the phosphorylation of key signaling proteins could suggest off-target kinase modulation.
Step 4: Direct Kinase Inhibition Assays
-
Action: If the preliminary assessment suggests kinase pathway modulation, consider performing a direct in vitro kinase assay with this compound against candidate kinases.
-
Rationale: This will provide direct evidence of whether this compound can inhibit the activity of a specific kinase.
Experimental Protocols
Protocol: General In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP (including γ-³²P-ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 3% phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, add the kinase reaction buffer, the purified kinase, and the this compound dilution.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the substrate and ATP (spiked with γ-³²P-ATP).
-
Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a dilute phosphoric acid solution to remove unincorporated γ-³²P-ATP.
-
Allow the paper to dry completely.
-
Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: this compound inhibits HDAC3, 6, and 8, leading to increased acetylation, altered gene expression, and apoptosis.
Caption: A logical workflow for investigating if an unexpected phenotype is due to off-target kinase inhibition by this compound.
Caption: A diagram illustrating how a competitive binding assay can be used to screen for off-target kinase inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. uniprot.org [uniprot.org]
- 9. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Droxinostat and Zinc-Dependent Enzyme Cross-Reactivity
Welcome to the technical support center for researchers utilizing Droxinostat. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential cross-reactivity of this compound with other zinc-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a histone deacetylase (HDAC) inhibitor. It selectively inhibits Class I and IIb HDACs, which are zinc-dependent enzymes crucial for regulating gene expression. Specifically, this compound has been shown to inhibit HDAC3, HDAC6, and HDAC8 with varying potencies.[1]
Q2: Why is there a concern about this compound's cross-reactivity with other zinc-dependent enzymes?
This compound contains a hydroxamic acid moiety, which acts as a zinc-binding group to inhibit HDACs. This chemical feature is common to many HDAC inhibitors. However, other enzyme families, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), also rely on a zinc ion for their catalytic activity. The presence of the zinc-binding hydroxamic acid group in this compound raises the possibility of unintended inhibition of these other metalloenzymes, which could lead to off-target effects in experimental systems.
Q3: Is there any published data on the cross-reactivity of this compound with MMPs or ADAMs?
Q4: What are the potential consequences of off-target inhibition of MMPs and ADAMs?
Unintended inhibition of MMPs and ADAMs can lead to a variety of confounding effects in experiments, as these enzymes are involved in numerous physiological and pathological processes, including tissue remodeling, inflammation, and cell signaling. Off-target effects could mask the true consequences of HDAC inhibition or lead to misinterpretation of experimental results.
Troubleshooting Guides
Issue: Unexpected phenotypic changes observed in cells or tissues upon this compound treatment that are inconsistent with known functions of HDAC3, HDAC6, or HDAC8.
-
Possible Cause: This could be an indication of off-target effects resulting from the inhibition of other zinc-dependent enzymes, such as MMPs or ADAMs.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search to determine if the unexpected phenotype aligns with the known consequences of inhibiting specific MMPs or ADAMs in your experimental model.
-
Activity Assays: Perform in vitro enzymatic assays to directly test the inhibitory effect of this compound on commercially available, purified MMPs and ADAMs that are expressed in your system.
-
Use of Alternative Inhibitors: Compare the effects of this compound with other structurally different HDAC inhibitors that do not contain a hydroxamic acid zinc-binding group. If the phenotype is only observed with this compound, it strengthens the possibility of an off-target effect.
-
Rescue Experiments: If a specific off-target enzyme is suspected, attempt a rescue experiment by overexpressing a this compound-resistant mutant of that enzyme to see if the phenotype is reversed.
-
Issue: Inconsistent results between different batches of this compound.
-
Possible Cause: Variability in the purity or formulation of the compound.
-
Troubleshooting Steps:
-
Certificate of Analysis: Always obtain a certificate of analysis for each batch of this compound to verify its purity and identity.
-
Solubility and Stability: Ensure consistent preparation of this compound solutions. Poor solubility can lead to inaccurate concentrations. This compound is typically dissolved in DMSO.[1] Prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments to account for any effects of the solvent.
-
Quantitative Data Summary
As of the latest literature review, specific quantitative data (IC50/Ki) for this compound against a panel of non-HDAC zinc-dependent enzymes is not available. The known inhibitory concentrations for its primary HDAC targets are summarized below.
| Target Enzyme | IC50 (µM) |
| HDAC3 | 16.9 |
| HDAC6 | 2.47 |
| HDAC8 | 1.46 |
Data compiled from publicly available sources.[1] Researchers are strongly encouraged to perform their own selectivity profiling to address the current data gap.
Experimental Protocols
Protocol: In Vitro Selectivity Profiling of this compound against Zinc-Dependent Enzymes
This protocol provides a general framework for assessing the cross-reactivity of this compound against a panel of zinc-dependent enzymes, such as MMPs and ADAMs, using commercially available fluorescence-based assay kits.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant human zinc-dependent enzymes (e.g., MMP-1, MMP-2, MMP-9, ADAM10, ADAM17)
-
Fluorogenic substrate specific for each enzyme
-
Assay buffer specific for each enzyme
-
Positive control inhibitor for each enzyme
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the appropriate assay buffer to create a range of concentrations to be tested (e.g., from 100 µM down to 1 nM). Also, prepare a vehicle control (DMSO in assay buffer).
-
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute the recombinant enzymes and their corresponding fluorogenic substrates in the appropriate assay buffers according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound, the positive control inhibitor, or the vehicle control to the appropriate wells.
-
Add the diluted enzyme solution to all wells except for the substrate control wells.
-
Pre-incubate the plate at the temperature and for the duration recommended by the assay kit manufacturer (e.g., 15-30 minutes at 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a specified period (e.g., 60 minutes).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
Droxinostat Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with Droxinostat. The information is presented in a question-and-answer format with troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective histone deacetylase (HDAC) inhibitor with primary activity against HDAC3, HDAC6, and HDAC8.[1] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histone proteins (specifically H3 and H4) and non-histone proteins.[1][2] This altered acetylation status results in a more open chromatin structure, leading to the transcription of genes involved in apoptosis and cell cycle regulation.[1] In several cancer cell lines, this compound has been shown to induce apoptosis through the activation of the mitochondrial pathway and by downregulating the anti-apoptotic protein FLIP (FLICE-inhibitory protein).[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is considered a selective HDAC inhibitor, it has been reported to have off-target effects. One notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2). The functional consequences of this interaction are still under investigation. When interpreting unexpected results, it is important to consider the possibility of off-target effects contributing to the observed phenotype.
Q3: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in a variety of cancer cell lines, primarily through the induction of apoptosis and inhibition of proliferation.[1][2] Please refer to Table 1 for a summary of reported IC50 values.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified, dose-dependent decrease in viability | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified, dose-dependent decrease in viability | [2] |
| HT-29 | Colon Cancer | ~21 | [3] |
| PPC-1 | Prostate Cancer | Not specified, sensitizes to apoptosis at 20-60 µM | [1] |
| PC-3 | Prostate Cancer | Not specified, sensitizes to anoikis | [1] |
| DU-145 | Prostate Cancer | Not specified, sensitizes to anoikis | [1] |
| T47D | Breast Cancer | Not specified, sensitizes to anoikis | [1] |
| OVCAR-3 | Ovarian Cancer | Not specified, sensitizes to anoikis | [1] |
| MCF-7 | Breast Cancer | Not specified, sensitizes to apoptosis at 10-100 µM | [1] |
Troubleshooting Guides
Issue 1: No observable effect or weaker than expected activity of this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow: No/Weak Activity
References
- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat degradation products and their effects
Welcome to the technical support center for Droxinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to this compound degradation and to offer troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NS 41080) is a histone deacetylase (HDAC) inhibitor.[1][2] It selectively inhibits HDAC3, HDAC6, and HDAC8, with IC50 values of 16.9 μM, 2.47 μM, and 1.46 μM, respectively.[1][3] Its inhibitory action on HDACs leads to an increase in the acetylation of histones H3 and H4.[3][4] This epigenetic modification is associated with the induction of apoptosis (programmed cell death) in cancer cells, making it a subject of interest in oncology research.[4][5]
Q2: I am observing lower than expected efficacy of this compound in my cell-based assays. Could degradation of the compound be a factor?
Yes, degradation of this compound could lead to reduced potency and inconsistent results. Like many small molecules, this compound's stability can be affected by storage conditions, solvent choice, and experimental parameters such as pH and temperature. Hydroxamic acid derivatives, the chemical class to which this compound belongs, can be susceptible to hydrolysis. It is crucial to ensure proper handling and storage of this compound to minimize degradation.
Q3: How can I detect potential degradation of my this compound stock solution or in my experimental samples?
Detecting degradation typically involves analytical chemistry techniques. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of a compound.[6][7] A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the parent this compound peak over time would suggest degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of potential degradation products, providing clues to their chemical structure.[6]
-
UV-Visible Spectroscopy: Changes in the UV absorption spectrum of a this compound solution over time may indicate chemical changes due to degradation.[6]
Q4: What are the known degradation products of this compound and what are their effects?
Currently, there is limited publicly available information specifically detailing the chemical structures of this compound's degradation products and their specific biological effects. Generally, degradation would likely involve hydrolysis of the hydroxamic acid group, which is a common degradation pathway for this class of compounds. The resulting carboxylic acid is typically much less active as an HDAC inhibitor. Any significant alteration to the this compound structure is likely to reduce its inhibitory effect on HDACs.
Q5: What are the recommended storage and handling conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to:
-
Storage: Store this compound as a solid at -20°C or -80°C for long-term stability.[8]
-
Solutions: If preparing a stock solution, use a high-quality, anhydrous solvent such as DMSO.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: When preparing working solutions, use fresh dilutions from the stock solution for each experiment. Avoid prolonged storage of dilute aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell culture experiments.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Stock Solution Integrity: Analyze your this compound stock solution using HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. 3. Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of this compound solutions to light, high temperatures, or extreme pH levels. |
| Cell Line Variability | 1. Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination. 2. Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Experimental Conditions | 1. Assay Validation: Ensure that your cell viability or apoptosis assays are properly validated and that controls are behaving as expected. 2. Serum Interactions: Be aware that components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of small molecules. Consider running experiments in reduced-serum conditions if appropriate for your cell line. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Forced Degradation | 1. Perform Stress Testing: To identify potential degradation products, conduct forced degradation studies.[7] This involves exposing this compound to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation.[9] 2. Analyze Stressed Samples: Analyze the stressed samples by LC-MS to characterize the masses of the degradation products. |
| Solvent or Reagent Contamination | 1. Use High-Purity Solvents: Ensure that all solvents and reagents used for sample preparation and analysis are of high purity (e.g., HPLC or LC-MS grade). 2. Run Blanks: Analyze solvent blanks to identify any contaminating peaks originating from the solvents or sample preparation process. |
Summary of this compound's Inhibitory Activity
| HDAC Isoform | IC50 (μM) |
| HDAC1 | >20[3] |
| HDAC2 | >20[3] |
| HDAC3 | 16.9 [1][3] |
| HDAC4 | >20[10] |
| HDAC5 | >20[10] |
| HDAC6 | 2.47 [1][3] |
| HDAC7 | >20[10] |
| HDAC8 | 1.46 [1][2] |
| HDAC9 | >20[10] |
| HDAC10 | >20[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate its potential degradation products for analytical characterization.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC or LC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 24 hours. Dissolve in an appropriate solvent before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Following the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an untreated control, by a validated stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.[7]
Protocol 2: Western Blot for Histone Acetylation
Objective: To assess the activity of this compound by measuring its effect on the acetylation of histones H3 and H4 in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SMMC-7721)[4]
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 μM) for a specified time (e.g., 48 hours).[1]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the acetylated histone levels to the total histone and loading control levels.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stability drug degradation pathways.pptx [slideshare.net]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
Droxinostat and Vorinostat: A Comparative Analysis in Colon Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of two prominent histone deacetylase inhibitors.
In the landscape of epigenetic therapies for colon cancer, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a comprehensive comparison of two such inhibitors, Droxinostat and Vorinostat, based on their performance in preclinical colon cancer models. The following sections detail their effects on cancer cell viability, apoptosis, and their underlying mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Vorinostat
| Feature | This compound | Vorinostat |
| Target HDACs | Primarily HDAC3, HDAC6, and HDAC8[1] | Pan-HDAC inhibitor |
| Colon Cancer Cell Line (HT-29) IC50 | ~21 µM[1] | ~1.32 µM[2] |
| Primary Mechanism in Colon Cancer | Induction of apoptosis via oxidative stress and engagement of extrinsic and intrinsic pathways[1] | Induction of apoptosis, cell cycle arrest, and modulation of autophagy and IGF-IR signaling pathways[3][4][5] |
Performance Data in Colon Cancer Cell Lines
The anti-cancer effects of this compound and Vorinostat have been evaluated in various colon cancer cell lines. The data presented below is primarily from studies on the HT-29 cell line to allow for a more direct comparison.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | IC50 Value | Reference |
| This compound | HT-29 | ~21 µM | [1] |
| Vorinostat | HT-29 | 1.32 µM | [2] |
| Vorinostat | HCT116 | 2.04 µM | [2] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.
| Drug | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| This compound | HT-29 | 21 µM for 12h | 21.24% | [1][6] |
| This compound | HT-29 | 21 µM for 24h | 32.75% | [1][6] |
Inhibition of Histone Deacetylases (HDACs)
Both drugs function by inhibiting HDACs, leading to an accumulation of acetylated histones and subsequent changes in gene expression.
| Drug | Cell Line | Effect | Reference |
| This compound | HT-29 | Efficiently reduced the expression of HDAC3, HDAC6, and HDAC8 at 10 µM[1] | [1] |
| Vorinostat | HCT116 & HT29 | Increased levels of acetylated histone H3[7] | [7] |
Mechanisms of Action and Signaling Pathways
This compound and Vorinostat exert their anti-cancer effects through distinct yet overlapping signaling pathways.
This compound: Induction of Oxidative Stress and Apoptosis
This compound's primary mechanism in HT-29 colon cancer cells involves the induction of reactive oxygen species (ROS), which triggers both the extrinsic and intrinsic apoptotic pathways.[1] This leads to the activation of caspases, key enzymes in the execution of apoptosis.[1]
Vorinostat: A Multi-faceted Approach Involving Autophagy and IGF-IR Signaling
Vorinostat demonstrates a broader mechanism of action. It is known to induce autophagy, a cellular process of self-digestion, which can have a dual role in cancer, either promoting survival or cell death.[3][5] Studies suggest that inhibiting autophagy can enhance Vorinostat-induced apoptosis.[8] Additionally, Vorinostat has been shown to interact with the Insulin-like Growth Factor Receptor (IGF-IR) signaling pathway, which is crucial for cell growth and survival.[4][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and Vorinostat.
Protocol Details:
-
Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of 400-5,000 cells per well and allowed to adhere overnight.[1][2]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Vorinostat.
-
Incubation: Cells are incubated with the drugs for 72 hours.[2]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound or Vorinostat.
Protocol Details:
-
Cell Seeding: HT-29 cells are seeded in 6-well plates.
-
Drug Treatment: Cells are treated with the desired concentration of this compound (e.g., 21 µM) or Vorinostat.[1]
-
Incubation: The cells are incubated for specific durations, such as 12 and 24 hours.[1]
-
Cell Harvesting: After incubation, both floating and adherent cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Quantification: The percentage of apoptotic cells (early and late) is quantified.
Western Blot Analysis for HDAC Expression
This protocol is used to assess the effect of this compound and Vorinostat on the expression levels of HDAC proteins.
Protocol Details:
-
Cell Treatment and Lysis: HT-29 cells are treated with this compound (e.g., 10 µM) or Vorinostat for a specified time (e.g., 48 hours).[1] The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for HDAC3, HDAC6, HDAC8, or acetylated histones. This is followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression levels.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anticancer effects of ABT-199 and Vorinostat encapsulated in PLGA nanoparticles: Formulation, characterization, and antiproliferative effects against colorectal cancer cells | PLOS One [journals.plos.org]
- 3. Vorinostat and hydroxychloroquine improve immunity and inhibit autophagy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 5. Vorinostat in autophagic cell death: a critical insight into autophagy-mediated, -associated and -dependent cell death for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagy inhibition enhances vorinostat-induced apoptosis via ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat: A Comparative Guide to Selective HDAC6 Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between selective histone deacetylase (HDAC) inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of Droxinostat with other prominent selective HDAC6 inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and HDAC6 Inhibition
This compound is a novel histone deacetylase inhibitor with a distinct selectivity profile. Unlike many inhibitors that target a broad range of HDAC isoforms, this compound selectively inhibits HDAC3, HDAC6, and HDAC8.[1][2] Its primary therapeutic interest often lies in its action on HDAC6, a unique cytoplasmic enzyme. HDAC6 has several non-histone substrates, most notably α-tubulin. By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, cell migration, and protein trafficking. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, a key biomarker for inhibitor activity, and is being explored for therapeutic potential in cancer and neurodegenerative diseases.[3][4]
This guide compares this compound to other well-characterized selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Nexturastat A, to provide a clear perspective on their relative performance and mechanisms of action.
Comparative Performance: Potency and Selectivity
The efficacy and potential for off-target effects of an HDAC inhibitor are largely determined by its potency (IC50) and selectivity against different HDAC isoforms. This compound exhibits micromolar potency against HDAC6, whereas other prominent inhibitors like Ricolinostat and Nexturastat A show nanomolar potency.
| Inhibitor | Target HDACs | IC50 (HDAC6) | Other Notable IC50 Values | Selectivity Notes |
| This compound | HDAC3, HDAC6, HDAC8 | 2.47 µM | 1.46 µM (HDAC8), 16.9 µM (HDAC3) | No significant inhibition of HDAC1, 2, 4, 5, 7, 9, 10 (IC50 > 20 µM)[1][5] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 nM | 58 nM (HDAC1), 48 nM (HDAC2), 51 nM (HDAC3) | >10-fold more selective for HDAC6 over Class I HDACs[6] |
| Nexturastat A | HDAC6 | 5 nM | - | >190-fold selectivity over other HDACs[5] |
| Tubastatin A | HDAC6 | 15 nM | - | >1000-fold selective against other HDACs, except for HDAC8 (~57-fold selective)[5] |
| Citarinostat (ACY-241) | HDAC6, HDAC3 | 2.6 nM | 46 nM (HDAC3) | 13 to 18-fold selectivity for HDAC6 over HDAC1-3[5] |
Mechanism of Action and Signaling Pathways
While the primary downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin, the broader cellular consequences and signaling pathways affected can differ between inhibitors, partly due to their varying selectivity profiles.
This compound: The mechanism of this compound has been notably studied in hepatocellular carcinoma (HCC). In these cells, its anti-tumor effect is linked to the suppression of HDAC3.[7] This leads to the hyperacetylation of histones H3 and H4, followed by the activation of the mitochondrial apoptotic pathway and the downregulation of the anti-apoptotic protein FLIP (FLICE-like inhibitory protein).[7]
Other Selective HDAC6 Inhibitors (e.g., Ricolinostat): The primary mechanism for selective HDAC6 inhibitors is the accumulation of acetylated α-tubulin, which impacts microtubule stability and function.[8][9][10] In lymphoma cells, Ricolinostat has been shown to induce apoptosis, and when combined with the chemotherapy agent bendamustine (B91647), it synergistically increases reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress.[10] Highly selective HDAC6 inhibitors are valuable tools to isolate the effects of HDAC6 inhibition from the broader effects of pan-HDAC inhibition, which often involves cell cycle arrest through p21 induction and modulation of Bcl-2 family proteins.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare HDAC inhibitors.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against a specific recombinant HDAC isoform.
1. Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
2. Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%).
-
Reaction Setup: To each well of the microplate, add the assay buffer, the test inhibitor at various concentrations (or DMSO as a vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Signal Development: Add the developer solution, which also contains a potent stop solution like Trichostatin A, to each well. This stops the HDAC reaction and allows the developer enzyme (trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Fluorescence Measurement: Incubate at room temperature for 15 minutes, protected from light. Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).[13]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This method is used to assess the pharmacodynamic effect of an HDAC6 inhibitor in a cellular context by measuring the level of its primary substrate, acetylated α-tubulin.
1. Materials and Reagents:
-
Cell culture reagents
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
2. Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the HDAC inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal protein loading. Quantify the band intensities to determine the relative increase in tubulin acetylation.
Conclusion
This compound is a selective HDAC inhibitor with a unique profile, targeting HDACs 3, 6, and 8. Its potency against HDAC6 is in the micromolar range, distinguishing it from highly potent, nanomolar-range inhibitors like Ricolinostat and Nexturastat A. While Ricolinostat and Nexturastat A are more selective for HDAC6, this compound's broader activity against HDAC3 and HDAC8 may offer different therapeutic opportunities and mechanisms of action, such as its observed effects on the mitochondrial apoptosis pathway in cancer cells. The choice of inhibitor will depend on the specific research or therapeutic goal: highly selective inhibitors like Nexturastat A are ideal for isolating the function of HDAC6, whereas this compound may be useful where the combined inhibition of HDACs 3, 6, and 8 is desired.
References
- 1. exchemistry.com [exchemistry.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo destabilization of dynamic microtubules by HDAC6‐mediated deacetylation | The EMBO Journal [link.springer.com]
- 10. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 12. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Droxinostat: A Reference Inhibitor for HDAC8 Assays - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Droxinostat as a reference inhibitor for Histone Deacetylase 8 (HDAC8) assays. Its performance is evaluated against other commonly used HDAC inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable reference compound for your research needs.
Inhibitory Activity and Selectivity Profile
This compound is a hydroxamate-based inhibitor of histone deacetylases with notable selectivity for HDAC8.[1][2][3] A comparative analysis of its inhibitory activity (IC50) against various HDAC isoforms reveals its standing among other well-known inhibitors.
Table 1: Comparison of IC50 Values for this compound and Other HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | >20,000[3][4] | >20,000[3][4] | 16,900[1][3] | >20,000[3][4] | 2,470[1][3] | 1,460[1][3] | >20,000[4] |
| PCI-34051 | >2,000[5] | >20,000[4] | >20,000[4] | - | >2,000[5] | 10[5][6] | >20,000[4] |
| Trichostatin A (TSA) | ~20[7] | - | ~20[7] | ~20[7] | ~20[7] | - | ~20[7] |
| Vorinostat (SAHA) | 95[4] | 160[4] | 67[4] | - | - | - | 78[4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols
A fluorometric assay is a common method to determine the inhibitory activity of compounds against HDAC8. Below is a detailed protocol for a typical in vitro HDAC8 inhibition assay.
Fluorometric HDAC8 Activity Assay Protocol
Materials:
-
Recombinant Human HDAC8 enzyme
-
Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trypsin and Trichostatin A as a stop reagent)
-
Test compounds (e.g., this compound, dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC Assay Buffer. A final DMSO concentration of 1% or less is recommended to avoid enzyme inhibition.
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted test compound or vehicle control (for maximum and no-enzyme controls)
-
Recombinant HDAC8 enzyme (omit for no-enzyme control wells)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC8 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Reaction Termination and Signal Development: Add the developer solution to each well. This will stop the HDAC8 reaction and cleave the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes and then measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells) from all other measurements.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing HDAC8 Inhibition and Signaling
To better understand the experimental process and the biological context of HDAC8 inhibition, the following diagrams are provided.
HDAC8 plays a crucial role in the deacetylation of both histone and non-histone proteins, thereby regulating gene expression and other cellular processes.[8] Its activity is implicated in various signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PCI 34051 | Class I HDACs | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
- 8. Pathological Role of HDAC8: Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Droxinostat (NS 41080) is a potent histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer activity. This guide provides a comparative overview of its efficacy across various cancer cell lines, supported by available experimental data. This compound selectively inhibits HDAC3, HDAC6, and HDAC8, leading to alterations in gene expression and the induction of apoptotic pathways in malignant cells.
Quantitative Efficacy of this compound
The following tables summarize the available quantitative data on the efficacy of this compound in different cancer cell lines. It is important to note that direct comparative studies across all listed cell lines are limited, and data has been aggregated from multiple sources.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-29 | Colon Cancer | ~21 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | Data not available | |
| HepG2 | Hepatocellular Carcinoma | Data not available | |
| PC-3 | Prostate Cancer | Data not available | |
| DU-145 | Prostate Cancer | Data not available | |
| T47D | Breast Cancer | Data not available | |
| OVCAR-3 | Ovarian Cancer | Data not available |
Note: While specific IC50 values for many cell lines are not available in the public domain, studies indicate that this compound sensitizes PC-3, DU-145, T47D, and OVCAR-3 cells to apoptosis.[1][2]
Table 2: Apoptosis Induction by this compound in HT-29 Colon Cancer Cells
| Treatment Concentration (µM) | Incubation Time (hours) | Total Apoptotic Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Citation |
| 21 | 12 | 21.24 | 12.6 | 8.64 | [1] |
| 21 | 24 | 32.75 | 23.0 | 9.75 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and may have been adapted by the original researchers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 400 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with varying concentrations of this compound (e.g., 3.125 µM to 50 µM) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound (e.g., 21 µM) for specific time points (e.g., 12 and 24 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions (e.g., using an FITC Annexin V Apoptosis Detection Kit).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: An additional volume of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat's Synergistic Power: Enhancing TRAIL-Induced Apoptosis in Cancer Cells
A Comparative Guide for Researchers
The strategic combination of therapeutic agents is a cornerstone of modern oncology research, aiming to enhance treatment efficacy and overcome resistance. One such promising partnership is the synergy between Droxinostat, a histone deacetylase (HDAC) inhibitor, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a naturally occurring cytokine that selectively induces apoptosis in cancer cells. This guide provides a comparative analysis of this compound's role in potentiating TRAIL-induced apoptosis, supported by experimental data and detailed protocols for the scientific community.
Unveiling the Synergy: How this compound Amplifies the TRAIL Apoptotic Signal
TRAIL holds significant promise as a cancer therapeutic due to its ability to trigger the extrinsic apoptosis pathway through binding to its death receptors, DR4 and DR5, on the cancer cell surface. However, many tumors exhibit resistance to TRAIL-mediated cell death. This compound, by inhibiting HDAC enzymes, epigenetically reprograms cancer cells, rendering them more susceptible to TRAIL's apoptotic signal.
The synergistic effect of this compound and TRAIL is attributed to a multi-pronged mechanism. As an HDAC inhibitor, this compound can increase the expression of TRAIL's death receptors on the cancer cell surface, effectively creating more targets for TRAIL to bind and initiate the apoptotic cascade.[1] Furthermore, this compound has been shown to downregulate anti-apoptotic proteins, such as c-FLIP, which is a key inhibitor of the death-inducing signaling complex (DISC).[2] By removing this inhibitory brake, this compound allows for a more robust and sustained activation of caspase-8 and the subsequent executioner caspases, leading to enhanced apoptosis.[2]
Quantitative Analysis of Apoptotic Induction
While direct comparative studies quantifying the synergy between this compound and TRAIL are emerging, existing data on this compound's standalone apoptotic activity in cancer cell lines provide a crucial baseline for understanding its potential as a sensitizing agent.
This compound-Induced Apoptosis in Colon Cancer Cells
In a study utilizing the HT-29 human colon cancer cell line, this compound alone was shown to be a potent inducer of apoptosis.[3][4] Treatment with 21 μM of this compound resulted in a significant increase in the apoptotic cell population over time.
| Treatment Duration | Percentage of Apoptotic Cells (Early + Late) |
| 12 hours | 21.24% |
| 24 hours | 32.75% |
| Data from a study on HT-29 colon cancer cells treated with 21 μM this compound.[3] |
This pro-apoptotic effect was demonstrated to be caspase-dependent, as pre-treatment with the pan-caspase inhibitor Z-VAD-FMK significantly reduced the percentage of apoptotic cells.[3][4]
This compound-Induced Apoptosis in Hepatocellular Carcinoma
Similarly, in hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC-7721, this compound treatment led to a dose-dependent increase in apoptosis.[2] This effect was linked to the activation of the mitochondrial apoptotic pathway and the downregulation of the anti-apoptotic protein FLIP.[2]
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells |
| HepG2 | 20 μM | Significant increase |
| SMMC-7721 | 20 μM | Significant increase |
| Qualitative summary of dose-dependent apoptosis in HCC cell lines treated with this compound for 48 hours.[2] |
These findings underscore this compound's intrinsic ability to induce apoptosis and provide a strong rationale for its combination with TRAIL to achieve a synergistic anti-cancer effect.
Experimental Protocols
For researchers looking to investigate the synergistic effects of this compound and TRAIL, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound and/or TRAIL on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, TRAIL, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, TRAIL, or the combination as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound, TRAIL, or the combination.
-
Reagent Addition: After the desired treatment time, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Visualizing the Molecular Mechanisms
To better understand the interplay between this compound and TRAIL, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. HDAC inhibitors enhance the apoptosis-inducing potential of TRAIL in breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-HDAC Inhibitors Versus Droxinostat Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of pan-histone deacetylase (HDAC) inhibitors and the selective inhibitor, Droxinostat. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool compounds for their studies in epigenetics and drug discovery.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutics.[2] HDAC inhibitors can be broadly categorized into pan-inhibitors, which target multiple HDAC isoforms, and selective inhibitors, which are designed to target specific HDACs.[2][3] This guide focuses on comparing the broad-spectrum activity of pan-HDAC inhibitors with the more targeted profile of this compound.
Data Presentation: Inhibitor Selectivity Profiles
The selectivity of an HDAC inhibitor is a critical determinant of its biological activity and potential therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative pan-HDAC inhibitors (Vorinostat and Panobinostat) and the selective inhibitor this compound against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | HDAC9 | HDAC10 | HDAC11 |
| Vorinostat (SAHA) | Pan-HDAC | 10 nM[4] | - | 20 nM[4] | - | - | - | - | - | - | - | - |
| Panobinostat (B1684620) (LBH589) | Pan-HDAC | <13.2 nM[5] | <13.2 nM[5] | <13.2 nM[5] | mid-nM[5] | - | <13.2 nM[5] | mid-nM[5] | mid-nM[5] | - | <13.2 nM[5] | - |
| This compound (NS 41080) | Selective | No Inhibition[6] | No Inhibition[6] | 16.9 µM[6] | No Inhibition[6] | No Inhibition[6] | 2.47 µM[6] | No Inhibition[6] | 1.46 µM[6] | No Inhibition[6] | No Inhibition[6] | - |
Experimental Protocols
The determination of HDAC inhibitor selectivity is primarily achieved through in vitro enzymatic assays and confirmed in cellular contexts.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
Objective: To determine the IC50 value of a test compound against individual HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction and cleave the deacetylated substrate)
-
Test compound (e.g., Pan-HDAC inhibitor, this compound)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-480 nm)[7]
Procedure:
-
Compound Preparation: Serially dilute the test compound in assay buffer to generate a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Add the serially diluted test compound or vehicle control to the respective wells. Incubate for a defined period (e.g., 15-20 minutes) at room temperature to allow for inhibitor-enzyme binding.[8][9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.[7]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]
-
Reaction Termination and Development: Stop the reaction by adding the developer solution containing a potent HDAC inhibitor (like Trichostatin A) and a protease (like trypsin). The developer cleaves the deacetylated substrate, releasing the fluorophore.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[7][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for HDAC Inhibition (Western Blot)
This assay assesses the ability of an inhibitor to induce the hyperacetylation of HDAC substrates within a cellular environment.
Objective: To confirm the target engagement of an HDAC inhibitor in cells by measuring the acetylation status of specific HDAC substrates.
Materials:
-
Cell line of interest (e.g., HeLa, PC-3)
-
Cell culture reagents
-
Test compound (e.g., Pan-HDAC inhibitor, this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors
-
Primary antibodies (e.g., anti-acetylated Histone H3, anti-acetylated α-tubulin, anti-Histone H3, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and HDAC inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate.[12]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[12][13]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).[13]
-
Incubate the membrane with primary antibodies against acetylated and total levels of the protein of interest (e.g., acetyl-Histone H3 and total Histone H3 for Class I HDACs; acetyl-α-tubulin and total α-tubulin for HDAC6).[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[13]
-
Analysis: Compare the levels of acetylated protein to the total protein levels to determine the effect of the inhibitor. An increase in the ratio of acetylated to total protein indicates HDAC inhibition.
Signaling Pathways and Inhibitor Selectivity
The broad versus selective nature of HDAC inhibitors leads to differential effects on downstream signaling pathways. Pan-HDAC inhibitors, by targeting multiple HDAC isoforms, can induce widespread changes in gene expression, leading to pleiotropic effects such as cell cycle arrest, apoptosis, and modulation of immune responses.[1][14] this compound, with its more focused activity on HDACs 3, 6, and 8, is expected to have a more constrained set of biological consequences.
Apoptosis Induction Pathway
Caption: Differential effects of Pan-HDAC inhibitors and this compound on apoptosis-related pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway, a key regulator of inflammation and cell survival, is also modulated by HDACs. The broad inhibition by pan-HDAC inhibitors can have complex, sometimes opposing, effects on NF-κB activity, as different HDACs can deacetylate various components of the pathway, including the RelA/p65 subunit of NF-κB itself.[3][15] this compound's selectivity for HDAC3, an HDAC implicated in NF-κB regulation, suggests a more targeted modulation of this pathway.[15]
Caption: Modulation of the NF-κB signaling pathway by Pan-HDAC inhibitors and this compound.
Conclusion
The choice between a pan-HDAC inhibitor and a selective inhibitor like this compound is contingent on the specific research goals. Pan-HDAC inhibitors are valuable tools for inducing broad epigenetic reprogramming and have demonstrated clinical efficacy in certain cancers. However, their widespread activity can lead to off-target effects. This compound, with its defined selectivity for HDACs 3, 6, and 8, offers a more targeted approach to dissect the functions of these specific HDAC isoforms, potentially leading to a more favorable therapeutic index in specific contexts. This guide provides a foundational framework for researchers to make informed decisions in their selection and application of these important chemical probes.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4.2. Western Blot and HDAC Inhibitory Assay [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Droxinostat-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key caspase assays and alternative methods to confirm apoptosis induced by the histone deacetylase (HDAC) inhibitor, Droxinostat. Experimental data and detailed protocols are provided to support the selection of the most appropriate assays for your research.
This compound, a potent HDAC inhibitor, has demonstrated promising anti-cancer activity by inducing programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] A critical step in evaluating the efficacy of this compound is the precise confirmation and quantification of apoptosis. This is most commonly achieved by measuring the activity of caspases, a family of proteases that are central to the apoptotic signaling cascade.
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] The extrinsic pathway is initiated by the downregulation of c-FLIP, an inhibitor of caspase-8, leading to the activation of caspase-8.[1][3][4] The intrinsic pathway is triggered by the modulation of Bcl-2 family proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[1][2] Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, culminating in the dismantling of the cell.[3][5]
This guide compares the most common methods for detecting caspase activation to confirm this compound-induced apoptosis.
Comparative Analysis of Apoptosis Detection Methods
A multi-faceted approach is recommended to robustly confirm apoptosis. The following table provides a comparison of commonly used caspase assays and alternative methods.
| Assay | Principle | Advantages | Disadvantages |
| Caspase-3/7 Activity Assay (Fluorometric/Colorimetric) | Measures the enzymatic activity of cleaved caspase-3 and -7 by detecting the cleavage of a specific peptide substrate (e.g., DEVD) conjugated to a fluorophore or chromophore.[6] | - Direct and quantitative measurement of key executioner caspases.[7] - High sensitivity and suitable for high-throughput screening. | - Provides information on enzyme activity but not protein levels. - Does not distinguish between caspase-3 and caspase-7. |
| Caspase-8 Activity Assay (Fluorometric/Colorimetric) | Measures the enzymatic activity of cleaved caspase-8 by detecting the cleavage of a specific peptide substrate (e.g., IETD) conjugated to a fluorophore or chromophore. | - Specifically measures the activation of the initiator caspase of the extrinsic pathway. - Useful for elucidating the specific apoptotic pathway induced by this compound. | - Generally lower signal intensity compared to caspase-3/7 assays. |
| Caspase-9 Activity Assay (Fluorometric/Colorimetric) | Measures the enzymatic activity of cleaved caspase-9 by detecting the cleavage of a specific peptide substrate (e.g., LEHD) conjugated to a fluorophore or chromophore. | - Specifically measures the activation of the initiator caspase of the intrinsic pathway.[8][9] - Helps to delineate the involvement of the mitochondrial pathway. | - Can be challenging to detect due to lower abundance and transient activation. |
| Western Blot for Cleaved Caspases and PARP | Detects the presence of the cleaved, active forms of caspases (e.g., cleaved caspase-3, -8, -9) and the cleavage of key substrates like PARP using specific antibodies.[10][11][12] | - Provides clear qualitative and semi-quantitative confirmation of caspase activation.[7] - Allows for the simultaneous detection of multiple apoptosis-related proteins. | - Less sensitive than activity assays.[7] - More time-consuming and requires more sample. |
| Annexin V/Propidium Iodide (PI) Staining (Flow Cytometry) | Detects the externalization of phosphatidylserine (B164497) (an early apoptotic marker) on the cell surface using fluorescently labeled Annexin V. PI is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[7][13] | - Detects early apoptotic events.[7] - Can differentiate between different stages of cell death.[13] | - Annexin V can also bind to necrotic cells, necessitating co-staining with a viability dye. |
| TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling) | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTPs. | - Detects a late and irreversible stage of apoptosis.[7] - Can be used on fixed cells and tissue sections. | - May also label necrotic cells and cells with DNA damage.[7] - May not detect early apoptotic stages. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its confirmation.
Caption: this compound-induced apoptosis signaling pathways.
Caption: General experimental workflow for confirming apoptosis.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Caspase-3/7, -8, and -9 Activity Assays (Fluorometric)
This protocol provides a general framework. Specific details may vary depending on the commercial kit used.
a. Materials:
-
Cancer cell lines (e.g., HepG2, SMMC-7721, HT-29)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Caspase assay kit (containing lysis buffer, reaction buffer, and fluorogenic substrate - e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 10-40 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: After treatment, remove the medium and wash the cells with PBS. Add the lysis buffer provided in the kit and incubate as per the manufacturer's instructions to lyse the cells.
-
Assay Reaction: Transfer the cell lysates to a 96-well black, clear-bottom plate. Prepare the assay master mix by diluting the caspase substrate in the reaction buffer.
-
Incubation and Measurement: Add the master mix to each well containing cell lysate. Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol (typically 1-2 hours).
-
Data Acquisition: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blotting for Cleaved Caspases and PARP
a. Materials:
-
Treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-cleaved PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
b. Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of cleaved caspases and PARP, normalized to the loading control.
Annexin V/PI Staining for Flow Cytometry
a. Materials:
-
Treated and control cells in suspension
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
b. Procedure:
-
Cell Harvesting: After this compound treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within 1 hour of staining.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. Quantify the percentage of cells in each quadrant.
By employing a combination of these robust assays, researchers can confidently confirm and quantify this compound-induced apoptosis, providing critical data for preclinical drug development and mechanistic studies.
References
- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Histone Deacetylases in the Pathogenesis of Salivary Gland Tumors and Therapeutic Targeting Options | MDPI [mdpi.com]
- 6. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Preclinical Research Services [pharmtoxglp.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 9. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Droxinostat vs. Tubastatin A: A Comparative Guide to HDAC6 Inhibition
For researchers and drug development professionals navigating the landscape of histone deacetylase (HDAC) inhibitors, selecting the appropriate tool for studying specific biological functions is paramount. This guide provides a detailed comparison of two notable HDAC inhibitors, Droxinostat and Tubastatin A, with a focus on their activity towards HDAC6. While both molecules are utilized in HDAC inhibition studies, they exhibit distinct selectivity profiles and mechanisms of action.
At a Glance: Key Performance Indicators
| Feature | This compound | Tubastatin A |
| Primary Target(s) | HDAC3, HDAC6, HDAC8 | HDAC6 |
| Potency (IC50 for HDAC6) | 2.47 µM[1][2] | 15 nM[3][4] |
| Selectivity Profile | Selective for HDAC3, 6, and 8 over other HDACs[1][2] | Highly selective for HDAC6 (>1000-fold vs. most other HDACs, ~57-fold vs. HDAC8)[4][5] |
| Primary Mechanism of Action | Induces apoptosis via mitochondrial pathway[6][7] | Induces α-tubulin hyperacetylation, modulating microtubule dynamics and protein quality control[3][8] |
In-Depth Analysis: Head-to-Head Comparison
This compound and Tubastatin A, while both capable of inhibiting HDAC6, are fundamentally different tools for researchers. Tubastatin A is a highly potent and selective inhibitor of HDAC6, making it an excellent choice for specifically probing the functions of this cytoplasmic deacetylase. In contrast, this compound displays a broader selectivity profile, with activity against HDAC3 and HDAC8 in addition to HDAC6, and is significantly less potent against HDAC6 compared to Tubastatin A.
The primary mechanism of action also differs significantly. This compound has been shown to induce apoptosis in cancer cells primarily through the inhibition of HDAC3, leading to the activation of the mitochondrial apoptotic pathway.[6][7] Tubastatin A's effects are mainly attributed to its potent inhibition of HDAC6, resulting in the hyperacetylation of α-tubulin, a key component of microtubules.[3][8] This leads to alterations in microtubule stability and function, affecting processes such as intracellular transport and cell motility.[9][10]
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and Tubastatin A against a panel of HDAC isoforms, as reported in various studies.
| HDAC Isoform | This compound IC50 | Tubastatin A IC50 |
| HDAC1 | > 20 µM[11] | > 16 µM[12] |
| HDAC2 | > 20 µM[11] | > 16 µM[12] |
| HDAC3 | 16.9 µM[2] | > 16 µM[12] |
| HDAC4 | > 20 µM[11] | > 16 µM[12] |
| HDAC5 | > 20 µM[11] | > 16 µM[12] |
| HDAC6 | 2.47 µM [1][2] | 15 nM [3][4] |
| HDAC7 | > 20 µM[11] | > 16 µM[12] |
| HDAC8 | 1.46 µM[1][2] | 0.854 - 0.9 µM[12][13] |
| HDAC9 | > 20 µM[11] | > 16 µM[12] |
| HDAC10 | > 20 µM[11] | 25 nM[14] |
Note: IC50 values are compiled from multiple sources and may have been determined under different experimental conditions.
Signaling Pathways and Mechanisms of Action
The distinct selectivity profiles of this compound and Tubastatin A lead to the modulation of different downstream signaling pathways.
This compound: Induction of Apoptosis
This compound's anti-cancer effects are largely attributed to its ability to induce apoptosis, primarily through the intrinsic or mitochondrial pathway.[6][15] Inhibition of HDAC3 appears to be a key event, leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.[6][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in programmed cell death.[6][15]
This compound-induced apoptotic signaling pathway.
Tubastatin A: Modulation of Microtubule Dynamics and Protein Homeostasis
Tubastatin A's high selectivity for HDAC6 results in the hyperacetylation of its primary substrate, α-tubulin.[3] Acetylated α-tubulin is associated with more stable microtubules, which in turn affects intracellular transport, cell migration, and cell division.[9][10] Additionally, HDAC6 inhibition by Tubastatin A leads to the hyperacetylation of Hsp90, a molecular chaperone.[3] This impairs Hsp90's function, leading to the degradation of its client proteins, many of which are oncoproteins.[3]
Tubastatin A-mediated signaling pathways.
Experimental Protocols
To facilitate the direct comparison of this compound and Tubastatin A in a laboratory setting, the following are generalized protocols for key experiments.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified HDAC isoform.
Workflow for an in vitro HDAC inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and Tubastatin A in assay buffer. Prepare a solution of the purified HDAC enzyme and the fluorogenic substrate in assay buffer.
-
Assay Reaction: In a 96-well plate, add assay buffer, the inhibitor dilutions, and the HDAC enzyme solution. Incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C to allow the deacetylation reaction to proceed.
-
Detection: After incubation, add a developer solution that generates a fluorescent signal from the deacetylated substrate. Measure the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration to determine the IC50 value.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay determines the effect of the inhibitors on the acetylation of α-tubulin within cells.
Workflow for a cellular α-tubulin acetylation assay.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of this compound and Tubastatin A for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Detection: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the level of acetylated α-tubulin to the total α-tubulin.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells following inhibitor treatment.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound or Tubastatin A for the desired time.
-
Cell Staining: Harvest the cells and stain with Annexin V (an early apoptotic marker) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Conclusion
This compound and Tubastatin A are both valuable tools for studying HDAC inhibition, but their distinct properties make them suitable for different research applications. Tubastatin A, with its high potency and selectivity for HDAC6, is the preferred choice for specifically investigating the roles of this cytoplasmic deacetylase in processes like microtubule dynamics and protein quality control. This compound, with its broader selectivity profile that includes HDAC3 and HDAC8, is more suited for studies where the combined inhibition of these HDACs is of interest, particularly in the context of apoptosis induction in cancer cells. Researchers should carefully consider the specific goals of their study when selecting between these two inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo destabilization of dynamic microtubules by HDAC6-mediated deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Tubastatin A - Chemietek [chemietek.com]
- 13. Tubastatin A hydrochloride | Class II HDACs | Tocris Bioscience [tocris.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Droxinostat in 3D Spheroid Cultures: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitor Droxinostat, focusing on its efficacy in three-dimensional (3D) spheroid cultures, a model system that more closely mimics the complex microenvironment of solid tumors than traditional two-dimensional (2D) cell culture. Due to the limited availability of data on this compound in 3D models, this guide will draw comparisons with other well-characterized HDAC inhibitors, Vorinostat and Panobinostat, using available data from both 2D and 3D studies to provide a comprehensive overview for researchers in oncology and drug development.
Performance Comparison of HDAC Inhibitors
The efficacy of this compound and other HDAC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis (programmed cell death). The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in cell lines and experimental conditions.
Table 1: In Vitro Efficacy of this compound (2D Culture)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Key Findings | Reference |
| HT-29 | Colon Cancer | ~21 | Inhibited cell growth and induced apoptosis and oxidative stress.[1] |
Table 2: In Vitro Efficacy of Vorinostat and Panobinostat (2D and 3D Cultures)
| HDAC Inhibitor | Cancer Cell Line | Culture Model | Cancer Type | IC50 | Key Findings |
| Vorinostat | M28, REN, SARC, VAMT | 3D Spheroid | Mesothelioma | - | Had little apoptotic effect alone but enhanced apoptosis when combined with bortezomib. |
| Panobinostat | IMR-32 | 3D Construct | Neuroblastoma | Low nanomolar range | Demonstrated potent cytotoxic effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to assessing the efficacy of HDAC inhibitors in 3D spheroid cultures.
Protocol 1: 3D Spheroid Culture Formation (Hanging Drop Method)
-
Cell Preparation: Culture the desired cancer cell line to 70-80% confluency. Harvest cells using trypsin-EDTA and resuspend in complete culture medium to a single-cell suspension.
-
Hanging Drop Plates: Dispense 20 µL drops of the cell suspension (typically 2,000-5,000 cells per drop) onto the inside of the lid of a sterile petri dish.
-
Spheroid Formation: Invert the lid and place it over the bottom of the petri dish containing sterile phosphate-buffered saline (PBS) to maintain humidity. Incubate at 37°C in a 5% CO2 incubator for 48-72 hours to allow for spheroid formation.
-
Spheroid Collection: Gently wash the spheroids from the lid using culture medium and transfer them to ultra-low attachment plates for subsequent assays.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Treatment: Transfer individual spheroids into the wells of a 96-well ultra-low attachment plate. Add varying concentrations of the HDAC inhibitor (e.g., this compound) to the wells. Include untreated spheroids as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Spheroid Dissociation: Following treatment with the HDAC inhibitor, collect the spheroids and dissociate them into single cells using a gentle enzymatic digestion (e.g., TrypLE Express).
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for evaluating their efficacy.
Discussion and Future Directions
The available data indicates that this compound is effective in inducing apoptosis and inhibiting the growth of colon cancer cells in 2D culture.[1] Its mechanism of action involves the inhibition of HDACs, leading to the expression of tumor suppressor genes that trigger cell cycle arrest and apoptosis. While direct comparative data in 3D spheroid models is currently lacking for this compound, studies on other HDAC inhibitors like Vorinostat and Panobinostat highlight the importance of the 3D context. For instance, the observation that Vorinostat's efficacy in mesothelioma spheroids is most pronounced in combination with other agents suggests that the tumor microenvironment can significantly influence drug response.
Future research should focus on evaluating this compound's efficacy in various 3D spheroid models, both as a monotherapy and in combination with other anticancer drugs. Such studies would provide a more accurate prediction of its potential clinical efficacy and allow for a direct, robust comparison with other HDAC inhibitors. Quantitative analysis of its effects on spheroid size, viability, and apoptosis induction will be crucial in establishing its therapeutic potential.
References
Droxinostat: A Comparative Analysis of a Selective HDAC Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Droxinostat's activity as a histone deacetylase (HDAC) inhibitor. We present a comparative analysis of its performance against other HDAC inhibitors, supported by experimental data from various laboratories.
This compound is a selective inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents. This guide summarizes the available data on this compound's inhibitory activity against specific HDAC isoforms and its efficacy in various cancer cell lines, comparing it with the pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Romidepsin (B612169).
Comparative Analysis of HDAC Isoform Inhibition
The inhibitory activity of this compound against specific HDAC isoforms has been evaluated in different laboratories, with some variations in the reported half-maximal inhibitory concentration (IC50) values. This highlights the importance of cross-laboratory validation in preclinical drug development. Below is a summary of the reported IC50 values for this compound and the pan-HDAC inhibitor Vorinostat.
| HDAC Isoform | This compound IC50 (µM) - Lab 1[1] | This compound IC50 (µM) - Lab 2 | Vorinostat (SAHA) IC50 (nM)[2][3] |
| HDAC1 | >20 | Weak activity (63 µM) | 10 |
| HDAC2 | >20 | Weak activity (250 µM) | - |
| HDAC3 | 16.9 | 2.0 | 20 |
| HDAC6 | 2.47 | - | - |
| HDAC8 | 1.46 | 3.0 | - |
Efficacy in Cancer Cell Lines: A Comparative Overview
The anti-proliferative activity of this compound has been assessed in various cancer cell lines. The following table provides a comparison of its IC50 values with those of Vorinostat and Romidepsin in selected cancer cell lines. The variability in IC50 values across different cell lines and between different studies underscores the importance of cell context in drug response.
| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat (SAHA) IC50 (µM) | Romidepsin IC50 (nM) |
| HT-29 | Colon Cancer | ~21[4] | - | - |
| HepG2 | Hepatocellular Carcinoma | Data suggests activity, but specific IC50 not provided[5] | ~5-10[6][7] | - |
| SMMC-7721 | Hepatocellular Carcinoma | Data suggests activity, but specific IC50 not provided[5] | ~5-10[6][7] | - |
| PC-3 | Prostate Cancer | Sensitizes to apoptosis | 2.5-7.5[2] | - |
| DU-145 | Prostate Cancer | Sensitizes to apoptosis | - | - |
| T47D | Breast Cancer | Sensitizes to apoptosis | - | - |
| OVCAR-3 | Ovarian Cancer | Sensitizes to apoptosis | - | - |
| Hut-78 | T-cell Lymphoma | - | - | 0.038 - 6.36[2] |
| Karpas-299 | T-cell Lymphoma | - | - | 0.44 - 3.87[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams were generated using the DOT language.
References
- 1. researchhub.com [researchhub.com]
- 2. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone Deacetylase Inhibitor Romidepsin Enhances Anti-Tumor Effect of Erlotinib in Non-small Cell Lung Cancer (NSCLC) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vorinostat enhances the anticancer effect of oxaliplatin on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling Droxinostat
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Droxinostat, a potent histone deacetylase (HDAC) inhibitor, must adhere to stringent safety protocols to mitigate risks associated with this and similar chemical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Given that the full toxicological properties of many research compounds like this compound are not completely understood, a proactive and cautious approach to safety is paramount. The following procedures are based on established best practices for handling potent enzyme inhibitors and general chemical safety guidelines.
Personal Protective Equipment (PPE)
All personnel handling this compound must be thoroughly trained on its potential hazards and the required safety procedures. Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
The following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. Double gloving is highly recommended. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled within a certified chemical fume hood. A NIOSH-approved respirator may be necessary if weighing or handling the compound outside of a hood. | Minimizes the potential for inhalation of the powdered compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for ensuring safety and maintaining the integrity of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed vial, protected from light, at -20°C or -80°C as recommended by the supplier.
General Handling and Solubilization
Always treat this compound as a potent pharmacological agent. To prevent the creation of dust or aerosols, handle the compound with care. Use dedicated laboratory equipment, such as spatulas and weigh boats, and ensure they are thoroughly cleaned after each use. It is imperative to wash hands thoroughly after handling, even when gloves have been worn.
For solubilization, consult the manufacturer's data sheet for the most appropriate solvent; this compound is typically soluble in DMSO. All stock solution preparations should be conducted within a chemical fume hood. To prepare a stock solution, carefully weigh the required amount of this compound powder. Slowly add the solvent to the powder and vortex or sonicate as needed to ensure complete dissolution.
Emergency Procedures
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In Case of a Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
-
Solid Waste: All contaminated consumables, including pipette tips, tubes, gloves, and weigh boats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain.
-
Empty Vials: The original vial that contained the powdered this compound should be disposed of as hazardous solid waste.
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This guide is intended to provide essential safety and logistical information. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
